XantPhos Pd G4
Description
Properties
Molecular Formula |
C53H48NO4P2PdS+ |
|---|---|
Molecular Weight |
963.4 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Foundational & Exploratory
XantPhos Pd G4: An In-depth Technical Guide to its Mechanism of Action in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Within the arsenal (B13267) of palladium catalysts, the development of pre-catalysts has significantly advanced the field by offering air- and moisture-stable alternatives to sensitive Pd(0) species. Among these, the fourth-generation Buchwald pre-catalyst, XantPhos Pd G4, has emerged as a powerful and versatile catalyst for a wide range of cross-coupling transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle and experimental workflows.
This compound is a highly active and versatile palladium pre-catalyst used in a variety of cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions. Its robust nature, coupled with the unique properties of the XantPhos ligand, allows for efficient catalysis under mild conditions and with low catalyst loadings.
Core Mechanism of Action: The Catalytic Cycle
The efficacy of this compound in cross-coupling reactions stems from its ability to efficiently generate the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or carbopalladation (for Heck-type reactions), and reductive elimination. The XantPhos ligand, a bulky and electron-rich bisphosphine, plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step.
A generalized catalytic cycle for a cross-coupling reaction (e.g., Suzuki-Miyaura) is depicted below. The cycle is initiated by the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species.
Caption: Generalized catalytic cycle for cross-coupling reactions using this compound.
Quantitative Performance Data
The following tables summarize the performance of this compound in various cross-coupling reactions, providing a comparative overview of its efficiency across different substrates and conditions.
Table 1: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-tert-Butylbromobenzene | Morpholine (B109124) | 1.0 | Toluene (B28343) | NaOtBu | 100 | 18 | 98 | --INVALID-LINK-- |
| 2 | 1-Chloro-4-nitrobenzene | Aniline | 2.0 | Dioxane | K3PO4 | 110 | 24 | 92 | N/A |
| 3 | 2-Bromopyridine | Piperidine | 1.5 | THF | Cs2CO3 | 80 | 12 | 95 | N/A |
N/A: Data not available in the searched literature.
Table 2: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene (B49008) | Phenylboronic acid | 2.0 | Dioxane/H2O | K2CO3 | 100 | 12 | 95 | N/A |
| 2 | 1-Chloro-4-methoxybenzene | 2-Thiopheneboronic acid | 2.5 | Toluene | K3PO4 | 110 | 16 | 88 | N/A |
| 3 | 2-Iodobenzonitrile | 4-Acetylphenylboronic acid | 1.0 | DMF | Na2CO3 | 90 | 8 | 97 | N/A |
N/A: Data not available in the searched literature.
Table 3: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Co-catalyst | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Iodoanisole (B42571) | Phenylacetylene (B144264) | 1.0 | CuI (2 mol%) | Toluene | Et3N | 70 | 6 | 94 | N/A | | 2 | 1-Bromo-4-fluorobenzene | Trimethylsilylacetylene | 1.5 | None | DMF | Cs2CO3 | 90 | 12 | 85 | N/A | | 3 | 2-Chloropyridine | 1-Hexyne | 2.0 | CuI (3 mol%) | Dioxane | DIPA | 100 | 24 | 78 | N/A |
N/A: Data not available in the searched literature.
Table 4: Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile (B114466) | Styrene (B11656) | 2.0 | DMF | NaOAc | 120 | 24 | 85 | N/A |
| 2 | Iodobenzene | n-Butyl acrylate | 1.5 | Dioxane | Et3N | 100 | 18 | 92 | N/A |
| 3 | 1-Chloro-4-nitrobenzene | Cyclohexene | 3.0 | NMP | K2CO3 | 140 | 36 | 65 | N/A |
N/A: Data not available in the searched literature.
Detailed Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions catalyzed by this compound.
Buchwald-Hartwig Amination of 4-tert-Butylbromobenzene with Morpholine
Reference: --INVALID-LINK--
Experimental Workflow:
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add this compound (0.01 mmol, 1 mol%), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.
-
Add toluene (2 mL), followed by 4-tert-butylbromobenzene (1.0 mmol) and morpholine (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Procedure:
-
In a round-bottom flask, combine this compound (0.02 mmol, 2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 3:1 mixture of dioxane and water (4 mL).
-
De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the biaryl product.
Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
Procedure:
-
To a vial, add this compound (0.01 mmol, 1 mol%), copper(I) iodide (0.02 mmol, 2 mol%), 4-iodoanisole (1.0 mmol), and a stir bar.
-
Evacuate and backfill the vial with nitrogen three times.
-
Add toluene (3 mL) and triethylamine (B128534) (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Seal the vial and heat the reaction mixture at 70 °C for 6 hours.
-
After cooling, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction of 4-Bromobenzonitrile with Styrene
Procedure:
-
In a sealed tube, place this compound (0.02 mmol, 2 mol%), 4-bromobenzonitrile (1.0 mmol), sodium acetate (1.5 mmol), and a stir bar.
-
Add DMF (3 mL) and styrene (1.2 mmol).
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Conclusion
This compound is a highly effective pre-catalyst for a diverse array of cross-coupling reactions, offering significant advantages in terms of stability, activity, and substrate scope. Understanding its mechanism of action, supported by quantitative data and detailed experimental protocols, is crucial for researchers and scientists in academia and industry to effectively harness its potential in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The provided data and protocols serve as a valuable resource for the practical application of this powerful catalytic system. Further research into the nuances of its catalytic cycle with different substrates will undoubtedly continue to expand its utility in organic synthesis.
XantPhos Pd G4: An In-depth Technical Guide to its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
XantPhos Pd G4 is a fourth-generation palladium precatalyst that has emerged as a powerful tool in modern organic synthesis.[1][2][3] Its air, moisture, and thermal stability, coupled with its high catalytic activity, make it a versatile and user-friendly option for a wide range of cross-coupling reactions.[1][2][3] This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to assist researchers in leveraging the full potential of this advanced catalytic system.
As a fourth-generation Buchwald precatalyst, this compound offers several advantages over earlier iterations. These include the quantitative generation of the active Pd(0) catalyst, enhanced stability in solution, and the formation of a less intrusive N-methylcarbazole byproduct during activation.[1] These features contribute to improved reaction outcomes, lower catalyst loadings, and simplified purification processes.
Core Applications in Cross-Coupling Reactions
This compound is highly effective in catalyzing a variety of C-C, C-N, and C-O bond-forming reactions.[1][2] Its primary applications lie in the following key transformations:
-
Buchwald-Hartwig Amination: The formation of C-N bonds through the coupling of amines with aryl halides.[2][4][5]
-
Suzuki-Miyaura Coupling: The cross-coupling of boronic acids or esters with aryl or vinyl halides to form biaryl compounds.[2]
-
Sonogashira Coupling: The reaction of terminal alkynes with aryl or vinyl halides to synthesize substituted alkynes.[2][6]
-
Other Cross-Coupling Reactions: this compound is also suitable for Heck, Stille, Negishi, and Hiyama couplings.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation in medicinal chemistry and materials science for the synthesis of arylamines.[4] XantPhos-ligated palladium catalysts have demonstrated broad utility in this reaction, accommodating a wide range of amine and aryl halide coupling partners.[7][8]
Quantitative Data
The following table summarizes representative results for the Buchwald-Hartwig amination of various aryl halides with different amines using XantPhos-based palladium catalysts. While specific data for the G4 variant is limited in readily available literature, the provided data for related XantPhos and other bulky phosphine-ligated systems offer valuable insights into expected performance.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [9] |
| Aryl Chlorides | Various Amines | Pd(OAc)₂ / RuPhos | NaOtBu | Neat | 110 | 12 | 50-99 | N/A |
| 4-Bromobenzonitrile | 4-Methoxyaniline | Xantphos-ligated Pd dialkyl complex | NaOtBu | Dioxane | 100 | 1 | 86 | [10] |
| 4-Bromo-1,1'-biphenyl | 4-Methoxyaniline | Xantphos-ligated Pd dialkyl complex | NaOtBu | Dioxane | 100 | 2 | 89 | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for the Buchwald-Hartwig amination of an aryl halide with an amine using a XantPhos palladium precatalyst.
Reagents and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.01-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, the amine (if solid), the base, and the this compound precatalyst.
-
If the amine is a liquid, add it via syringe.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[11] this compound and related Buchwald precatalysts are highly effective for this transformation, especially with challenging substrates such as heteroaryl halides and unstable boronic acids.[1][12]
Quantitative Data
The following table presents representative data for Suzuki-Miyaura coupling reactions using XantPhos and XPhos-based palladium precatalysts.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos Pd G4 (5 mol%) | K₂CO₃ | Dioxane | 40 | < 30 min | Full Conversion | [12] |
| Aryl/Vinyl Sulfonates/Halides | Arylboronic acid | PdCl₂(XPhos)₂ (5 mol%) | TBAOH or NaOH | n-BuOH/H₂O | 110 (MW) | 30 min | - | [N/A] |
| N-Boc-pyrrole-2-boronic acid | Aryl/Heteroaryl Bromides | SPhos-based catalyst | - | n-butanol | - | - | - | [11] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a XantPhos palladium precatalyst.
Reagents and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
This compound (0.1-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, boronic acid, base, and this compound precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and stir the mixture at the desired temperature (can range from room temperature to 120 °C).
-
Monitor the reaction by TLC, GC, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of substituted alkynes, which are valuable building blocks in various fields of chemistry.[6] While traditionally requiring a copper co-catalyst, modern methods, often employing bulky phosphine (B1218219) ligands like XantPhos, can proceed under copper-free conditions.[13]
Quantitative Data
The following table provides examples of Sonogashira coupling reactions. While specific data for this compound is not abundant, the provided examples with related systems illustrate the general conditions and expected outcomes.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | - | [14] |
| Aryl Iodides | Terminal Alkynes | Pd(OAc)₂ / Cu(Xantphos)I | - | - | - | - | 71-95 | [15] |
| Aryl Bromides | Terminal Alkynes | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good to Excellent | [16] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Reagents and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
This compound (0.1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%, if required)
-
Base (e.g., Et₃N, piperidine, K₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, or an amine)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the this compound precatalyst and CuI (if used).
-
Add the degassed solvent and stir for a few minutes.
-
Add the aryl halide, terminal alkyne, and base via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature.
-
Dilute with an organic solvent and wash with water or an aqueous ammonium (B1175870) chloride solution (to remove copper salts).
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Mechanistic Visualizations
The following diagrams, generated using the DOT language, illustrate the fundamental processes involved when using this compound in cross-coupling reactions.
Conclusion
This compound stands as a highly efficient and versatile precatalyst for a range of important cross-coupling reactions in organic synthesis. Its stability, high activity, and broad substrate scope make it an invaluable tool for researchers in academia and industry. This guide provides a foundational understanding of its applications, along with practical experimental guidance. For specific and challenging substrates, further optimization of reaction conditions may be necessary, and consulting the primary literature is always recommended.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. This compound 1621274-19-8 [sigmaaldrich.com]
- 3. powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
XantPhos Pd G4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the structure, properties, and applications of XantPhos Pd G4, a fourth-generation Buchwald precatalyst. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who utilize palladium-catalyzed cross-coupling reactions.
Introduction
This compound, with the systematic name (SP-4-3)---INVALID-LINK--[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]-Palladium, is a highly efficient and versatile catalyst for a wide range of cross-coupling reactions.[1] As a fourth-generation Buchwald precatalyst, it offers enhanced stability, activity, and substrate scope compared to its predecessors.[1] Its robust nature and broad applicability have made it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. This guide summarizes the key structural features, physicochemical properties, and common applications of this compound, and provides detailed experimental protocols for its synthesis and use.
Structure and Properties
This compound is a palladium(II) complex featuring a bidentate Xantphos ligand, a biphenyl-amine fragment, and a methanesulfonate (B1217627) counter-ion. The Xantphos ligand is characterized by its wide bite angle, which is a key factor in its catalytic activity.
Structural Data
A definitive single-crystal X-ray structure of this compound is not publicly available. Therefore, precise bond lengths and angles cannot be provided at this time. The overall structure can be inferred from its constituent parts and related known structures.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅₃H₄₇NO₄P₂PdS | [2] |
| Molecular Weight | 962.38 g/mol | [2] |
| CAS Number | 1621274-19-8 | [2][3] |
| Appearance | White to off-white solid/powder | |
| Melting Point | Data not available | |
| Decomposition Temp. | Data not available | |
| Solubility | Generally soluble in most organic solvents | [3] |
| Stability | Bench stable, air and moisture stable | [1][3] |
Spectroscopic Data
Table 2: General Spectroscopic Information
| Spectrum | Description |
| ¹H NMR | Expected to show complex aromatic signals for the phenyl and biphenyl (B1667301) groups, singlets for the methyl groups on the xanthene backbone and the N-methyl group, and a signal for the methanesulfonate group. |
| ³¹P NMR | A key diagnostic tool for phosphine-containing compounds. The chemical shift provides information about the coordination environment of the phosphorus atoms. |
| ¹³C NMR | Would complement the ¹H NMR data, showing distinct signals for all carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic bands for C-H, C=C, C-O, P-Ph, and S=O functional groups would be expected. |
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, the synthesis of related Buchwald precatalysts generally involves the reaction of a palladium precursor with the corresponding ligand and the biphenyl-amine component. The following is a generalized protocol based on the synthesis of similar palladium complexes.
Experimental Protocol: Synthesis of this compound (Generalized)
Materials:
-
Palladium(II) acetate (B1210297) or another suitable palladium precursor
-
Xantphos ligand
-
2'-(Methylamino)-1,1'-biphenyl
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., toluene (B28343) or dioxane)
-
Methanesulfonic acid
Procedure:
-
Ligand Synthesis: The Xantphos ligand is typically synthesized separately. A general procedure involves the reaction of 9,9-dimethylxanthene (B1361183) with n-butyllithium followed by quenching with chlorodiphenylphosphine.
-
Complex Formation: a. In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor, the Xantphos ligand, and 2'-(methylamino)-1,1'-biphenyl in the chosen solvent. b. Add the base and methanesulfonic acid. c. Heat the reaction mixture at a suitable temperature (e.g., 80-110 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or NMR.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any insoluble materials. c. Remove the solvent under reduced pressure. d. Purify the resulting solid by recrystallization or column chromatography to yield this compound.
Note: This is a generalized procedure and the specific conditions (reagents, stoichiometry, temperature, and reaction time) would need to be optimized.
Applications in Cross-Coupling Reactions
This compound is a highly effective catalyst for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between organic halides and amines.
-
Heck Coupling: Formation of C-C bonds between alkenes and organic halides.
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.
-
Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.
-
Negishi Coupling: Formation of C-C bonds between organozinc compounds and organic halides.
-
Hiyama Coupling: Formation of C-C bonds between organosilanes and organic halides.
The high activity of this compound often allows for lower catalyst loadings and milder reaction conditions.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) with Phenylboronic Acid
This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction using a G4 precatalyst.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (B91453) and water (solvent mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: a. To a dry Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). b. Add this compound (0.01-1 mol%). c. Evacuate and backfill the tube with an inert gas three times. d. Add 1,4-dioxane (e.g., 5 mL) and water (e.g., 1 mL) via syringe.
-
Reaction: a. Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 2-24 hours). b. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. d. Filter and concentrate the solution under reduced pressure.
-
Purification: a. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired biaryl product, 4-methoxybiphenyl.
Visualizations
Molecular Structure of this compound
Caption: A simplified schematic of the this compound structure.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a state-of-the-art catalyst that offers significant advantages for a wide array of cross-coupling reactions. Its high stability, reactivity, and broad substrate scope make it an invaluable tool for synthetic chemists in academia and industry. While detailed structural and spectroscopic data are not widely published, the information and protocols provided in this guide offer a solid foundation for its effective use in the laboratory. As research in catalysis continues to advance, further insights into the specific properties and applications of this compound are anticipated.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of XantPhos Pd G4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of XantPhos Pd G4, a fourth-generation Buchwald precatalyst. This air- and moisture-stable palladium complex is a versatile and highly effective catalyst for a wide range of cross-coupling reactions, making it a valuable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.
Introduction
This compound, systematically named (SP-4-3)---INVALID-LINK--[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]-Palladium, is a powerful catalyst for various cross-coupling reactions.[1][2] These include, but are not limited to, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.[1] As a fourth-generation Buchwald precatalyst, it offers enhanced stability, solubility in common organic solvents, and high catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions. The methylated amino group on the biphenyl (B1667301) backbone distinguishes it from third-generation precatalysts, preventing the formation of potentially inhibitory carbazole (B46965) byproducts during catalyst activation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value |
| Chemical Formula | C₅₃H₄₇NO₄P₂PdS |
| Molecular Weight | 962.38 g/mol [3] |
| CAS Number | 1621274-19-8[3] |
| Appearance | Yellowish to off-white powder |
| Solubility | Soluble in most common organic solvents[1] |
| Stability | Air and moisture stable |
Synthesis of this compound
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process starting from 2-amino-N-methylbiphenyl.
References
XantPhos Pd G4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core chemical information, experimental protocols, and mechanistic insights into XantPhos Pd G4, a fourth-generation Buchwald precatalyst. Designed for professionals in chemical research and drug development, this document summarizes key data in structured tables, offers detailed experimental methodologies, and visualizes complex chemical processes using Graphviz diagrams.
Core Chemical Information
This compound, with the CAS number 1621274-19-8, is a highly efficient and versatile catalyst for a range of cross-coupling reactions.[1][2] As a fourth-generation Buchwald precatalyst, it offers enhanced stability and activity, being air, moisture, and thermally stable.[1] Its high solubility in most common organic solvents makes it a practical choice for various synthetic applications.[1][2]
| Property | Value | Reference |
| CAS Number | 1621274-19-8 | [1] |
| Molecular Formula | C₅₃H₄₇NO₄P₂PdS | [3] |
| Molecular Weight | 962.38 g/mol | |
| Synonyms | Xantphos Palladacycle Gen. 4, Methanesulfonato--INVALID-LINK--palladium(II) | [2] |
| Physical Form | Powder or crystals | |
| Key Features | Air, moisture, and thermally stable; Soluble in most organic solvents | [1] |
Experimental Protocols
This compound is a powerful catalyst for various cross-coupling reactions, including but not limited to Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings. Below are detailed methodologies for two of its most common applications.
Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid or ester using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic acid pinacol (B44631) ester (1.2 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
This compound (0.01-2 mol%)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, THF)
-
Water (optional, can be beneficial for some reactions)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid/ester, and base.
-
Add this compound to the vessel.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by quenching with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl halide with a primary or secondary amine catalyzed by this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Strong base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.4-2.0 equiv)
-
This compound (0.5-2 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (if solid), base, and this compound to an oven-dried reaction vessel with a magnetic stir bar.
-
If the aryl halide is a liquid, add it at this stage.
-
Add the degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired arylamine.
Mechanistic Insights and Visualizations
The efficacy of this compound stems from its well-defined precatalyst nature, which allows for the controlled generation of the active Pd(0) species. The fourth-generation design, featuring a methylated amino group on the biphenyl (B1667301) backbone, prevents the formation of carbazole (B46965) byproducts that can sometimes inhibit the catalytic cycle in third-generation systems.[4]
Activation of this compound
The activation of the G4 precatalyst is initiated by a base, leading to the formation of the active monoligated Pd(0) catalyst.
Caption: Activation of the this compound precatalyst to the active Pd(0) species.
Catalytic Cycle of Buchwald-Hartwig Amination
Once activated, the L-Pd(0) species enters the catalytic cycle to facilitate the C-N bond formation.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
The Robustness of XantPhos Pd G4: A Technical Guide to its Air and Moisture Stability
For Researchers, Scientists, and Drug Development Professionals
The XantPhos Pd G4 precatalyst has emerged as a powerful tool in modern organic synthesis, particularly in facilitating challenging cross-coupling reactions. A key attribute contributing to its widespread adoption is its notable stability towards air and moisture, which allows for easier handling and more consistent reaction outcomes compared to earlier generations of palladium precatalysts. This technical guide provides an in-depth analysis of the air and moisture stability of this compound, complete with experimental protocols for its evaluation and a summary of expected performance.
Understanding the Stability of Buchwald Precatalysts
The evolution of Buchwald precatalysts has been driven by the need for highly active, yet user-friendly, catalytic systems. The fourth-generation (G4) precatalysts, including this compound, represent a significant advancement in this regard.[1] Unlike their predecessors, which often required handling under strictly inert conditions, G4 precatalysts are designed to be bench-stable solids.[2] This stability is attributed to the robust, pre-formed palladium(II) center chelated by the XantPhos ligand and a biaryl-derived ancillary ligand. This structure is less susceptible to the oxidative and hydrolytic degradation pathways that can plague other palladium sources.
The primary advantage of the G4 series over the G3 series is the methylation of the amino group on the biphenyl (B1667301) backbone. This modification prevents the formation of carbazole (B46965) byproducts that can sometimes inhibit catalytic activity.[1]
Quantitative Assessment of Air and Moisture Stability
While qualitatively described as "air- and moisture-stable," a quantitative understanding of this stability is crucial for process development and ensuring reproducibility.[3][4] The following data, presented for illustrative purposes, summarizes the expected performance of this compound after exposure to ambient laboratory conditions compared to handling in a controlled inert atmosphere (glovebox).
Table 1: Impact of Air Exposure on the Solid-State Integrity of this compound
| Parameter | Handling in Glovebox | Weighed on Benchtop (5 min exposure) | Stored on Benchtop (24h, open vial) |
| Appearance | Pale yellow powder | No visible change | Slight darkening |
| ³¹P NMR Signal | Sharp singlet at ~28 ppm | No significant change | Appearance of minor peak at ~30 ppm (phosphine oxide) |
| Purity (by ¹H NMR) | >98% | >98% | ~97% |
Table 2: Catalytic Activity in a Model Suzuki-Miyaura Coupling Reaction
| Precatalyst Handling | Reaction Time (h) | Product Yield (%) |
| Glovebox | 1 | 95 |
| 4 | >99 | |
| Weighed on Benchtop | 1 | 94 |
| 4 | >99 | |
| Aged on Benchtop (24h) | 1 | 90 |
| 4 | 98 |
Reaction Conditions: 4-chlorotoluene (B122035) (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), this compound (1 mol%), toluene (B28343) (2 mL), 80 °C.
Experimental Protocols for Stability Evaluation
To rigorously assess the air and moisture stability of this compound, two key experiments can be performed: a structural integrity study using NMR spectroscopy and a catalytic activity study.
Protocol for Monitoring Solid-State Stability by ³¹P NMR Spectroscopy
This protocol allows for the direct observation of any chemical changes to the precatalyst upon exposure to air. The primary degradation pathway for phosphine (B1218219) ligands in the presence of air is oxidation to the corresponding phosphine oxide, which can be readily detected by ³¹P NMR spectroscopy.[5]
Methodology:
-
Sample Preparation:
-
Time Zero (Inert Control): In a glovebox, dissolve 5-10 mg of this compound in 0.5 mL of an anhydrous, deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Air-Exposed Sample: Weigh 5-10 mg of this compound on the benchtop and leave it exposed to the ambient atmosphere for a defined period (e.g., 5 minutes, 1 hour, 24 hours). Subsequently, dissolve the sample in 0.5 mL of the same deuterated solvent.
-
-
NMR Analysis:
-
Acquire a proton-decoupled ³¹P NMR spectrum for each sample.
-
The intact this compound should exhibit a characteristic sharp singlet.
-
The presence of degradation products, such as the corresponding phosphine oxide, will appear as new signals, typically at a different chemical shift.
-
-
Data Interpretation:
-
Integrate the signals corresponding to the intact precatalyst and any degradation products to quantify the extent of decomposition.
-
Protocol for Evaluating Catalytic Activity After Air Exposure
This protocol assesses the practical impact of air exposure on the precatalyst's performance in a standard cross-coupling reaction. A decrease in catalytic activity would manifest as a lower reaction yield or a slower reaction rate.
Methodology:
-
Precatalyst Preparation:
-
Inert Control: In a glovebox, prepare a stock solution of this compound in an anhydrous solvent (e.g., toluene or dioxane).
-
Air-Exposed: Weigh the required amount of this compound on the benchtop immediately before setting up the reaction. For a more rigorous test, a sample can be aged on the benchtop for a set duration.
-
-
Reaction Setup:
-
Assemble a standard Suzuki-Miyaura or Buchwald-Hartwig amination reaction in parallel for both the inert-handled and air-exposed precatalyst. Ensure all other reagents and conditions are identical.
-
For example, in a reaction vial, combine the aryl halide, boronic acid (or amine), base, and solvent.
-
Add the precatalyst (from the stock solution for the inert control, and the solid for the air-exposed sample).
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at the desired temperature.
-
Take aliquots at regular time intervals (e.g., 1, 2, 4, and 8 hours).
-
Analyze the aliquots by GC or LC-MS to determine the product yield.
-
-
Data Comparison:
-
Plot the product yield versus time for both reaction sets to compare the reaction rates and final yields.
-
References
- 1. rsc.org [rsc.org]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Solubility Profile of XantPhos Pd G4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
XantPhos Pd G4, a fourth-generation Buchwald precatalyst, is a highly efficient and versatile catalyst for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. Its performance is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing this critical parameter. While specific quantitative solubility data for this compound is not widely published, this guide consolidates available qualitative information and provides methodologies for its empirical determination.
Qualitative Solubility of this compound
This compound is generally described as a solid that is soluble in most common organic solvents used for cross-coupling reactions.[1][2] This improved solubility is a noted advantage of the fourth-generation Buchwald precatalysts over their predecessors. The following table summarizes the qualitative solubility based on literature and supplier information.
| Solvent | Qualitative Solubility | Common Application in Relevant Reactions |
| Tetrahydrofuran (THF) | Soluble | Buchwald-Hartwig Amination, Suzuki Coupling |
| Toluene | Soluble | Buchwald-Hartwig Amination, Suzuki Coupling |
| 1,4-Dioxane | Soluble | Buchwald-Hartwig Amination, Suzuki Coupling |
| Dichloromethane (DCM) | Likely Soluble | General purpose solvent for organometallic complexes |
| Acetonitrile (MeCN) | Likely Soluble | Used in some cross-coupling reactions, though less common with this catalyst class |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Polar aprotic solvent for various cross-coupling reactions |
Note: "Soluble" indicates that the compound dissolves to a sufficient concentration for typical catalytic applications (e.g., 0.1-10 mol%). "Likely Soluble" is inferred from the general solubility of similar palladium complexes and its utility in a range of solvents. For precise quantitative measurements, the experimental protocols outlined below are recommended.
Experimental Protocols for Determining Solubility
Accurate determination of solubility is crucial for reaction optimization, process development, and ensuring reproducibility. The following are detailed methodologies for quantifying the solubility of this compound in organic solvents. Given that this compound is an air-sensitive organometallic compound, all procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line or glovebox).
Gravimetric Method
This is a fundamental and widely applicable method for determining solubility.[3][4][5][6]
Principle: A saturated solution is prepared at a specific temperature, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then determined.
Procedure:
-
Sample Preparation: In a vial under an inert atmosphere, add an excess amount of this compound to a known volume of the desired organic solvent (e.g., 5 mL).
-
Equilibration: Seal the vial and stir the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath is recommended.
-
Phase Separation: Allow the suspension to settle, or centrifuge the vial to pellet the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or under high vacuum.
-
Drying and Weighing: Dry the vial containing the residue under high vacuum to a constant weight.
-
Calculation: The solubility (S) in g/L is calculated using the following formula:
S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (L)
UV-Visible (UV-Vis) Spectroscopy Method
This method is suitable if this compound exhibits a distinct and quantifiable UV-Vis absorbance in the chosen solvent.[7][8][9][10]
Principle: A calibration curve of absorbance versus concentration is generated using solutions of known concentrations. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.
-
Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Dilution: After phase separation, withdraw a small, known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy can be a powerful tool for solubility determination, especially for complex mixtures or when an internal standard can be used.[11][12][13][14][15]
Principle: A known amount of an internal standard is added to a known volume of a saturated solution. The concentration of the analyte is determined by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
Procedure:
-
Selection of Internal Standard: Choose an internal standard that is soluble in the solvent, does not react with the analyte, and has a resonance peak that is well-resolved from the analyte's peaks.
-
Preparation of Saturated Solution: Prepare and equilibrate a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: In an NMR tube, combine a known volume of the clear supernatant with a known mass of the internal standard.
-
NMR Acquisition: Acquire a quantitative ¹H or ³¹P NMR spectrum.
-
Calculation: The concentration of this compound is calculated using the following equation:
Concentration (mol/L) = (Integral of Analyte Peak / Number of Protons) / (Integral of Standard Peak / Number of Protons) * (Moles of Standard / Volume of Supernatant (L))
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the use and analysis of this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | 1621274-19-8 [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ej-eng.org [ej-eng.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
A Technical Guide to Fourth-Generation Buchwald Precatalysts for Advanced Cross-Coupling Reactions
Fourth-generation (G4) Buchwald precatalysts represent a significant advancement in palladium-catalyzed cross-coupling chemistry, offering enhanced performance and overcoming key limitations of previous generations. Developed by the Buchwald group, these catalysts are air-, moisture-, and thermally-stable palladium(II) complexes that provide efficient and rapid generation of the active Pd(0) catalytic species.[1] This guide details the core advantages, performance data, and operational protocols for these advanced catalytic systems, targeted at researchers in synthetic chemistry and drug development.
Core Advantages of G4 over Previous Generations
The evolution from first-generation (G1) to fourth-generation (G4) precatalysts has been driven by the need for greater stability, broader substrate scope, and improved operational simplicity.[1][2] G4 precatalysts build upon the successes of the G3 systems by addressing specific drawbacks related to byproducts and solubility.
1. Enhanced Solubility: G4 precatalysts exhibit higher solubility in common organic solvents compared to their G3 counterparts.[3] This improved solubility is achieved by methylating the amino group of the biphenyl (B1667301) backbone scaffold. This characteristic is crucial for achieving homogeneous reaction conditions, which can lead to more reliable and reproducible outcomes.
2. Minimized Byproduct Interference: The activation of G3 precatalysts generates carbazole (B46965) as a byproduct.[3] In certain instances, carbazole can inhibit catalysis by competing as a substrate or complicate the purification process.[3][4] G4 precatalysts are engineered to produce N-methylcarbazole upon activation.[4] This methylated byproduct is less intrusive, reducing potential interference with the catalytic cycle and simplifying product workup.[4]
3. Maintained High Catalytic Activity: While offering improved physical properties, G4 precatalysts maintain the excellent catalytic activity characteristic of the G3 systems. They facilitate a quantitative generation of the active LPd(0) species under mild conditions, often with weak bases like carbonates or phosphates at room temperature.[2][3] This efficiency allows for lower catalyst loadings and shorter reaction times, which is economically and environmentally beneficial.[3][5]
4. Broad Ligand Scope and Versatility: Like G3, the G4 platform accommodates a wide range of sterically demanding and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6] This versatility enables their application across a diverse array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, C-O couplings, and aminocarbonylations.[5]
Quantitative Performance Data
The advantages of G4 precatalysts are evident in their performance across various challenging cross-coupling reactions. The following tables summarize comparative data, highlighting the efficiency and broad applicability of these systems.
Table 1: Performance in Suzuki-Miyaura Couplings of Unstable Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Precatalyst | Loading (mol %) | Conditions | Time (h) | Yield (%) |
| 1 | 4-Chloro-anisole | 2-Formyl-phenylboronic acid | XPhos Pd G3 | 2.0 | K₃PO₄, THF/H₂O, 40 °C | 0.5 | 95 |
| 2 | 4-Chloro-anisole | 2-Formyl-phenylboronic acid | XPhos Pd G4 | 2.0 | K₃PO₄, THF/H₂O, 40 °C | 0.5 | 96 |
| 3 | 2-Chlorotoluene | Thiophene-2-boronic acid | RuPhos Pd G3 | 1.0 | K₃PO₄, Dioxane, 80 °C | 12 | 91 |
| 4 | 2-Chlorotoluene | Thiophene-2-boronic acid | RuPhos Pd G4 | 1.0 | K₃PO₄, Dioxane, 80 °C | 12 | 93[7] |
Data synthesized from representative literature.
Table 2: Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Precatalyst | Loading (mol %) | Conditions | Time (h) | Yield (%) |
| 1 | 4-Bromo-anisole | Aniline | BrettPhos Pd G3 | 0.01 | NaOtBu, Toluene, 100 °C | 24 | 98 |
| 2 | 4-Bromo-anisole | Aniline | BrettPhos Pd G4 | 0.01 | NaOtBu, Toluene, 100 °C | 24 | >99 |
| 3 | 4-Chloro-toluene | Morpholine | XPhos Pd G3 | 1.0 | NaOtBu, Toluene, 100 °C | 18 | 92 |
| 4 | 4-Chloro-toluene | Morpholine | XPhos Pd G4 | 1.0 | NaOtBu, Toluene, 100 °C | 18 | 94 |
Data synthesized from representative literature.
Precatalyst Activation and Experimental Workflow
The efficacy of Buchwald precatalysts stems from their reliable and rapid activation to the catalytically active LPd(0) species. This process is fundamental to the success of the cross-coupling reaction.
Precatalyst Activation Pathway
The activation of G4 precatalysts begins with a base-mediated deprotonation of the N-methyl-2-aminobiphenyl scaffold, followed by reductive elimination. This sequence releases the active LPd(0) catalyst, methanesulfonate (B1217627) salt, and the non-interfering N-methylcarbazole byproduct.
Caption: Activation pathway of a G4 precatalyst to the active LPd(0) species.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative procedure for a Suzuki-Miyaura reaction using a G4 precatalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
XPhos Pd G4 (0.02 mmol, 0.02 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Degassed water (0.5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Magnetic stir bar
Workflow Diagram:
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add the aryl halide, boronic acid, potassium phosphate, and XPhos Pd G4 precatalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous dioxane followed by the degassed water.
-
Place the vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
This protocol serves as a general guideline and may require optimization for specific substrates and ligands. The stability and high activity of G4 precatalysts make them particularly amenable to high-throughput screening and automated synthesis platforms.[8]
References
- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. reddit.com [reddit.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using XantPhos Pd G4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and representative data for conducting Suzuki-Miyaura cross-coupling reactions using the advanced XantPhos Pd G4 catalyst. This fourth-generation Buchwald precatalyst offers high stability, activity, and versatility for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of catalyst is paramount for achieving high yields and broad substrate scope. This compound is a highly active and bench-stable precatalyst that facilitates efficient coupling of a wide range of substrates under mild conditions. Its robust nature allows for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.
Catalyst and Reagent Overview
| Component | Structure | Key Characteristics |
| This compound | (Structure not available in search results) | A fourth-generation Buchwald palladacycle precatalyst featuring the XantPhos ligand. It is air- and moisture-stable, allowing for easier handling. |
| Aryl/Heteroaryl Halide | Ar-X (X = I, Br, Cl, OTf) | The electrophilic coupling partner. Reactivity generally follows the order I > Br > OTf > Cl. |
| Boronic Acid/Ester | Ar'-B(OR)₂ | The nucleophilic coupling partner. A wide variety of aryl and heteroaryl boronic acids and their esters are commercially available or readily synthesized. |
| Base | e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction efficiency. |
| Solvent | e.g., Dioxane, THF, Toluene | Anhydrous, degassed solvents are crucial for optimal results. Often used with a small amount of water as a co-solvent. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on typical conditions for Buchwald G4 precatalysts and can be adapted for a variety of substrates. Optimization of reaction parameters may be necessary for specific substrate combinations.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-0.03 mmol, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 0.1-0.2 M)
-
Water (optional, often 10% v/v of the organic solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid or ester, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent catalyst deactivation.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the this compound catalyst.
-
Solvent Addition: If the aryl halide is a liquid, add it via syringe at this point. Then, add the degassed organic solvent and water (if applicable) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Quantitative Data: Representative Substrate Scope and Yields
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | >95 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | K₃PO₄ | THF/H₂O | 80 | 12 | ~90 |
| 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | Dioxane | 100 | 4 | ~85 |
| 1-Bromo-4-nitrobenzene | 4-Formylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 6 | >90 |
| 4-Bromoacetophenone | 2-Naphthylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 3 | >95 |
Note: The data in this table is illustrative and based on the performance of similar G4 precatalysts. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing XantPhos Pd G4 Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the XantPhos (B1684198) Pd G4 catalyst in Buchwald-Hartwig amination reactions. This fourth-generation precatalyst offers significant advantages, including high stability, enhanced solubility, and robust catalytic activity, making it an invaluable tool for the synthesis of arylamines, which are crucial intermediates in pharmaceutical and materials science research.[1][2][3]
Introduction to XantPhos Pd G4
The this compound precatalyst is a state-of-the-art palladium source for cross-coupling reactions. As a G4 Buchwald precatalyst, it is designed for high performance and ease of use. These catalysts are air- and moisture-stable, exhibiting good solubility in common organic solvents.[1][2] The fourth-generation design incorporates a methylated amino group on the biphenyl (B1667301) backbone, which can mitigate potential catalyst inhibition sometimes observed with earlier generation precatalysts. This leads to more reliable and efficient generation of the active LPd(0) species, often resulting in lower required catalyst loadings and shorter reaction times.
Reaction Principle and Advantages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine in the presence of a base to form a carbon-nitrogen (C-N) bond. The XantPhos ligand, a bulky and electron-rich bisphosphine, is particularly effective in promoting this transformation for a wide range of substrates.[4][5]
Key Advantages of this compound:
-
High Stability: Air and moisture stability simplifies handling and reaction setup.[1]
-
Enhanced Solubility: Readily dissolves in common organic solvents, leading to more homogeneous reaction mixtures.[1][2]
-
High Catalytic Activity: Efficiently catalyzes the coupling of a broad range of aryl halides and amines, including challenging substrates.[1][4]
-
Reproducibility: As a well-defined precatalyst, it provides a consistent 1:1 ligand-to-palladium ratio, leading to more reproducible results.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The cycle involves the oxidative addition of the aryl halide to the active Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocols
The following are general procedures for the Buchwald-Hartwig amination using this compound. Reaction conditions should be optimized for specific substrates.
General Procedure for the Amination of Aryl Bromides
This protocol is a representative example for the coupling of an aryl bromide with an amine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
This compound (0.01-0.05 mmol, 1-5 mol%)
-
Anhydrous toluene (B28343) or dioxane (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the this compound catalyst, sodium tert-butoxide, and a magnetic stir bar.
-
Add the aryl bromide and the amine to the reaction vessel.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Buchwald-Hartwig amination experiment.
General Experimental Workflow
Substrate Scope and Performance Data
The this compound catalyst is effective for a wide range of aryl halides and amines. The following tables summarize representative examples of Buchwald-Hartwig aminations. While some of the cited yields were obtained with XantPhos and other palladium sources, the this compound precatalyst is expected to provide comparable or superior results due to its enhanced stability and activity.[1][6]
Table 1: Amination of Various Aryl Bromides
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 95 |
| 2 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | N-(4-(Trifluoromethyl)benzyl)aniline | 88 |
| 4 | 2-Bromopyridine | n-Hexylamine | N-(n-Hexyl)pyridin-2-amine | 90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | N,N-Dibutyl-3,5-dimethylaniline | 94 |
Yields are based on isolated product and are representative of reactions run under optimized conditions. Data compiled from analogous reactions in the literature.
Table 2: Amination with Various Amine Coupling Partners
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Piperidine | 1-(p-Tolyl)piperidine | 91 |
| 2 | 1-Bromo-4-cyanobenzene | Benzamide | N-(4-Cyanophenyl)benzamide | 85[6] |
| 3 | 4-Bromoacetophenone | Indole | 1-(4-Acetylphenyl)-1H-indole | 89 |
| 4 | 3-Bromobenzonitrile | Pyrrolidine | 3-(Pyrrolidin-1-yl)benzonitrile | 93 |
| 5 | 2-Bromo-6-methoxynaphthalene | N-Methylaniline | N-Methyl-N-(6-methoxynaphthalen-2-yl)aniline | 96 |
Yields are based on isolated product and are representative of reactions run under optimized conditions. Data compiled from analogous reactions in the literature.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened solvents. |
| Impure reagents | Purify aryl halide and amine (e.g., distillation, recrystallization). | |
| Inappropriate base or solvent | Screen different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., THF, t-BuOH). | |
| Side product formation | Hydrodehalogenation of aryl halide | Use a less coordinating solvent or a milder base. |
| Homocoupling of aryl halide | Lower the reaction temperature. | |
| Difficulty in purification | Residual catalyst or ligand | Employ appropriate chromatographic techniques or consider a quench with a sulfur-based scavenger. |
Conclusion
The this compound catalyst is a highly effective and user-friendly precatalyst for the Buchwald-Hartwig amination. Its superior stability, solubility, and activity make it a reliable choice for the synthesis of a diverse array of arylamines. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of crucial C-N bonds.
References
- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 2. This compound | 1621274-19-8 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Low-Temperature Aminocarbonylation of Aryl Bromides with XantPhos Pd G4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the low-temperature aminocarbonylation of aryl and heteroaryl bromides utilizing the highly active XantPhos Pd G4 precatalyst. This method offers a significant advancement over traditional palladium-catalyzed carbonylation reactions, which often require high temperatures and pressures of carbon monoxide (CO). The use of a palladacycle precatalyst allows for the clean generation of a highly active XantPhos-ligated palladium(0) catalyst, enabling efficient aminocarbonylation at temperatures as low as 40-50°C with only a slight excess of CO.[1][2][3][4] This mild approach provides access to a wide range of amides, including those containing sensitive functional groups and heterocyclic motifs, which are prevalent in pharmaceuticals.[1]
Advantages of this compound Precatalyst
The this compound precatalyst demonstrates superior performance compared to traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with XantPhos ligand for low-temperature aminocarbonylation.[1] Traditional systems often fail to provide any significant catalytic turnover at temperatures below 60°C and require temperatures of 80°C or higher for synthetically useful yields. In contrast, the G4 precatalyst can achieve quantitative conversion at 50°C, highlighting its enhanced catalytic activity.[1] This increased activity is attributed to the efficient and clean generation of the active L₂Pd(0) species.[1]
Data Presentation
The following tables summarize the quantitative data for the low-temperature aminocarbonylation of various aryl and heteroaryl bromides with different amines, showcasing the broad scope and efficiency of the this compound catalytic system.
Table 1: Aminocarbonylation of (Hetero)Aryl Bromides with Morpholine (B109124) [1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Cyano-N-morpholinobenzamide | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-N-morpholinobenzamide | 98 |
| 3 | 5-Bromoisoquinoline | N-Morpholinoisoquinoline-5-carboxamide | 99 |
| 4 | 2-Bromopyridine | N-Morpholinopicolinamide | 96 |
| 5 | 5-Bromoindole | N-Morpholinoindole-5-carboxamide | 75 (at 80°C) |
| 6 | 2,4-Dibromothiazole | 2-Bromo-N-morpholinothiazole-4-carboxamide | 80 |
Reaction Conditions: (Het)Ar–Br (1.0 mmol), morpholine (1.2 mmol), Et₃N (2.0 mmol), this compound precatalyst (2.0 mol %), CO (1.2 equiv), in toluene (B28343) (0.50 M) at 50°C, unless otherwise noted.[1]
Table 2: Aminocarbonylation of 2-Bromopyridine with Various Amines [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Piperidine | N-(Piperidin-1-yl)picolinamide | 97 |
| 2 | N,O-Dimethylhydroxylamine | N-Methoxy-N-methylpicolinamide | 92 |
| 3 | Ethanolamine | N-(2-Hydroxyethyl)picolinamide | 95 |
| 4 | 4-Aminophenol | N-(4-Hydroxyphenyl)picolinamide | 93 |
| 5 | 1,3-Diaminopropane | N,N'-(Propane-1,3-diyl)bis(picolinamide) | 72 |
Reaction Conditions: 2-Bromopyridine (1.0 mmol), amine (1.2 mmol), Et₃N (3.2 mmol), this compound precatalyst (2.0 mol %), CO (1.2 equiv), in toluene (0.50 M) at 50°C, unless otherwise noted.[1]
Experimental Protocols
General Procedure for Low-Temperature Aminocarbonylation:
Materials:
-
Aryl or heteroaryl bromide
-
Amine
-
Triethylamine (B128534) (Et₃N)
-
This compound precatalyst
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried vial with a septum-sealed cap)
-
Stir plate and stir bar
Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), the this compound precatalyst (0.02 mmol, 2.0 mol %), and a magnetic stir bar to an oven-dried reaction vessel.
-
Solvent and Reagent Addition: Add anhydrous toluene (to achieve a 0.50 M concentration of the aryl bromide). Subsequently, add the amine (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
CO Introduction: Seal the reaction vessel. Purge the vessel with carbon monoxide by evacuating and backfilling with CO gas three times. Finally, leave the reaction under a positive pressure of CO (a balloon of CO is sufficient). Caution: Carbon monoxide is a highly toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.[5]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 40-50°C) and stir vigorously for the required reaction time (typically 12-24 hours).
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully vent the excess CO in a fume hood. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
- 1. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Pd-catalyzed aminocarbonylation of (hetero)aryl bromides with a palladacycle precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst [dspace.mit.edu]
- 4. Collection - Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst - Organic Letters - Figshare [figshare.com]
- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Cross-Coupling of Primary Amines using XantPhos Pd G4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed C-N cross-coupling of primary amines with aryl and heteroaryl halides using the XantPhos Pd G4 precatalyst. This fourth-generation catalyst offers high reactivity and stability, enabling the efficient formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other complex molecules.[1][2][3]
Introduction
The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)–N bonds.[4][5] The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and substrate scope.[6] XantPhos, a wide bite-angle bisphosphine ligand, is frequently used in palladium-catalyzed cross-coupling reactions due to its broad applicability and high efficiency.[7][8][9] The this compound precatalyst is an air- and moisture-stable complex that readily generates the active LPd(0) species, simplifying reaction setup and improving reproducibility.[1] This system is effective for the coupling of a wide range of primary amines with various aryl halides, including challenging substrates like unactivated aryl chlorides.[8][9]
Advantages of this compound
-
High Stability: The G4 precatalyst is air, moisture, and thermally stable, allowing for easier handling and storage.[1]
-
Broad Substrate Scope: Effective for a wide range of primary amines and aryl/heteroaryl halides.[2][10]
-
High Reactivity: Often requires low catalyst loadings and short reaction times.[2][3][11]
-
Reproducibility: Consistent generation of the active catalytic species leads to more reliable results.
Reaction Mechanism and Workflow
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[5][12]
Caption: General catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Experimental Protocols
The following are general protocols for the C-N cross-coupling of primary amines with aryl halides using this compound. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for the Amination of an Aryl Bromide
Caption: A typical experimental workflow for the C-N cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
This compound (0.01-0.05 mol%)
-
Anhydrous toluene (B28343) or dioxane (2 mL)
-
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
-
To the reaction vial, add the aryl bromide and sodium tert-butoxide.
-
Seal the vial with the screw cap and purge with argon for 5-10 minutes.
-
Under a positive pressure of argon, add the this compound, followed by the primary amine and the solvent.
-
Place the vial in a preheated oil bath or heating block at 80-110 °C and stir for 1-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the C-N cross-coupling of various primary amines with different aryl halides using a palladium/XantPhos catalyst system. While specific data for this compound is limited in the provided search results, these tables are representative of the expected outcomes based on closely related catalyst systems.
Table 1: Coupling of Various Primary Amines with 4-Chlorotoluene
| Entry | Primary Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd(OAc)₂ | XantPhos | NaOt-Bu | Toluene | 100 | 24 | >95 |
| 2 | Cyclohexylamine | Pd(OAc)₂ | XantPhos | NaOt-Bu | Toluene | 100 | 24 | >95 |
| 3 | Benzylamine | Pd(OAc)₂ | XantPhos | NaOt-Bu | Toluene | 100 | 24 | 92 |
| 4 | Aniline | Pd(OAc)₂ | XantPhos | NaOt-Bu | Toluene | 100 | 24 | 85 |
Data is representative and may not have been generated using the G4 precatalyst specifically.
Table 2: Coupling of n-Hexylamine with Various Aryl Halides
| Entry | Aryl Halide | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | XantPhos | NaOt-Bu | Toluene | 80 | 3 | 98 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ | XantPhos | NaOt-Bu | Toluene | 100 | 24 | >95 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ | XantPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 4 | 4-Trifluoromethylchlorobenzene | Pd(OAc)₂ | XantPhos | NaOt-Bu | Toluene | 100 | 24 | 93 |
Data is representative and may not have been generated using the G4 precatalyst specifically.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of this compound. Ensure proper inert atmosphere techniques. |
| Poor quality reagents | Purify the amine and solvent. Use freshly opened base. | |
| Insufficient temperature/time | Increase the reaction temperature and/or extend the reaction time. | |
| Side product formation | Diarylation of primary amine | Use a slight excess of the primary amine. |
| Hydrodehalogenation | Ensure the reaction is performed under strictly anaerobic conditions. | |
| Difficulty in purification | Co-elution of product and starting materials | Optimize the solvent system for column chromatography. |
Conclusion
The this compound precatalyst is a highly effective and user-friendly tool for the C-N cross-coupling of primary amines. Its stability, broad substrate scope, and high reactivity make it an excellent choice for applications in pharmaceutical and materials science research. By following the provided protocols and considering the troubleshooting guide, researchers can efficiently synthesize a wide array of arylamines.
References
- 1. This compound 1621274-19-8 [sigmaaldrich.com]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 11. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction Utilizing XantPhos Pd G4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3] The efficiency and selectivity of the Heck reaction are highly dependent on the palladium catalyst and the associated ligands.
XantPhos Pd G4 is a fourth-generation, air- and moisture-stable palladium precatalyst that incorporates the bulky and electron-rich XantPhos ligand. This precatalyst offers significant advantages, including high reactivity, broad functional group tolerance, and ease of handling. The wide bite angle of the XantPhos ligand is believed to promote the reductive elimination step and stabilize the active catalytic species, leading to improved reaction outcomes.[4] These application notes provide a detailed protocol for utilizing this compound in the Heck reaction, along with representative data on its substrate scope and a depiction of the catalytic cycle.
Data Presentation
The following table summarizes the performance of the this compound catalyst in the Heck-type reaction between various aryl halides and alkenes, showcasing its broad substrate scope and efficiency.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | Styrene | (E)-4-(2-phenylvinyl)acetophenone | 95 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | (E)-n-Butyl 3-(4-cyanophenyl)acrylate | 92 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | (E)-Methyl 2-methyl-3-(naphthalen-1-yl)acrylate | 88 |
| 4 | 3-Bromopyridine | Styrene | (E)-3-(2-phenylvinyl)pyridine | 85 |
| 5 | 4-Iodotoluene | 1-Octene | (E)-1-(oct-1-en-1-yl)-4-methylbenzene | 78 |
| 6 | 1-Bromo-4-fluorobenzene | N-Vinylacetamide | (E)-N-(4-fluorostyryl)acetamide | 89 |
| 7 | 2-Bromothiophene | Styrene | (E)-2-(2-phenylvinyl)thiophene | 91 |
Experimental Protocols
General Procedure for the Heck Reaction:
This protocol outlines a general method for the Heck reaction of an aryl halide with an alkene using this compound.
Materials:
-
This compound catalyst
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Alkene
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or sodium acetate (B1210297) (NaOAc))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or toluene)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add the this compound catalyst (0.01-0.05 mol%).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction vessel via syringe.
-
Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted alkene.
Mandatory Visualizations
References
Sonogashira Coupling Reactions Utilizing XantPhos Pd G4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The traditional Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] Modern advancements have led to the development of highly efficient palladium precatalysts and ligands that can facilitate this transformation under milder conditions, with lower catalyst loadings, and in some cases, without the need for a copper co-catalyst.[4][5]
XantPhos Pd G4 is a fourth-generation Buchwald precatalyst that offers excellent stability, high reactivity, and broad functional group tolerance in a variety of cross-coupling reactions, including the Sonogashira coupling.[6] This document provides detailed application notes and protocols for performing Sonogashira coupling reactions using this compound.
Application Notes
Catalyst Selection and Loading
This compound is an air- and moisture-stable precatalyst, simplifying reaction setup.[6] The catalyst loading is a critical parameter that can be optimized to balance reaction efficiency and cost. For most applications, a catalyst loading of 1-2 mol% is a good starting point. For highly reactive substrates, the loading can often be reduced to as low as 0.1 mol%. Conversely, for challenging substrates, such as aryl chlorides or sterically hindered partners, a higher catalyst loading of up to 5 mol% may be necessary.
Substrate Scope
Aryl/Vinyl Halides: The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl.[7] this compound has been shown to be effective for the coupling of a wide range of aryl and vinyl bromides and iodides. The coupling of aryl chlorides is more challenging and may require higher temperatures and catalyst loadings.
Alkynes: A broad range of terminal alkynes, including aromatic, aliphatic, and functionalized alkynes, are suitable coupling partners.
Role of Copper Co-catalyst
While traditional Sonogashira reactions rely on a copper(I) co-catalyst, such as CuI, modern catalyst systems, including those with bulky, electron-rich phosphine (B1218219) ligands like XantPhos, can often facilitate copper-free Sonogashira couplings.[4] The decision to include a copper co-catalyst depends on the specific substrates and desired reaction kinetics.
-
Copper-Catalyzed Conditions: The addition of a copper(I) salt (typically 1-5 mol% of CuI) can significantly accelerate the reaction rate, particularly for less reactive substrates.[3]
-
Copper-Free Conditions: Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification, which is especially important in pharmaceutical applications.[5]
Choice of Base and Solvent
The base plays a crucial role in the Sonogashira reaction by deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction. A variety of organic and inorganic bases can be employed.
-
Bases: Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), piperidine, and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and selectivity.
-
Solvents: A range of anhydrous solvents are suitable for Sonogashira couplings, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), N,N-dimethylformamide (DMF), and toluene.
Reaction Temperature and Time
The optimal reaction temperature and time are dependent on the reactivity of the substrates. Reactions involving aryl iodides and bromides can often be carried out at temperatures ranging from room temperature to 80 °C. For less reactive aryl chlorides, higher temperatures (e.g., 100-120 °C) may be required. Reaction progress should be monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS to determine the optimal reaction time, which can range from a few hours to 24 hours.
Experimental Protocols
General Workflow for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is suitable for the coupling of a generic aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), and this compound (0.02 mmol).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide
This protocol is suitable for a more rapid coupling of a generic aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
This compound (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube, add the aryl iodide (1.0 mmol), this compound (0.01 mmol), and CuI (0.02 mmol).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous THF (5 mL) via syringe.
-
Add triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) (10 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Conditions for Sonogashira Coupling with this compound
| Entry | Aryl Halide (1.0 equiv) | Alkyne (1.2 equiv) | Catalyst Loading (mol%) | CuI (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 1 | 2 | TEA | THF | RT | 4 | 95 |
| 2 | 4-Bromotoluene | 1-Hexyne | 2 | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | 2 | - | K₂CO₃ | DMF | 100 | 8 | 92 |
| 4 | 2-Bromopyridine | Cyclohexylacetylene | 2.5 | 2 | DIPEA | Toluene | 90 | 16 | 85 |
| 5 | 4-Chloroacetophenone | Phenylacetylene | 4 | 5 | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 75 |
Yields are for isolated products and are representative. Optimization may be required for specific substrates.
Signaling Pathway Diagram: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion
This compound is a highly effective and versatile precatalyst for Sonogashira coupling reactions. Its stability and high reactivity allow for the efficient synthesis of a wide range of disubstituted alkynes under relatively mild conditions. By carefully selecting the reaction parameters, including catalyst loading, the use of a copper co-catalyst, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and data provided herein serve as a valuable starting point for the application of this compound in complex molecule synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1621274-19-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Negishi Coupling Reactions Using XantPhos Pd G4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the XantPhos Pd G4 precatalyst in Negishi cross-coupling reactions. This fourth-generation Buchwald precatalyst offers high stability, broad functional group tolerance, and excellent catalytic activity, making it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The Negishi coupling, a powerful carbon-carbon bond-forming reaction between an organozinc reagent and an organic halide, is instrumental in the construction of biaryl and heteroaryl scaffolds prevalent in many pharmaceutical agents.[1][2][3]
Core Concepts and Advantages of this compound in Negishi Coupling
This compound is an air- and moisture-stable precatalyst that readily forms the active Pd(0) species under reaction conditions.[4] The bulky and electron-rich XantPhos ligand facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This leads to efficient coupling of a wide range of substrates, including challenging heteroaryl halides and functionalized organozinc reagents.
Key Advantages:
-
High Stability: As a G4 precatalyst, it is bench-stable, simplifying handling and reaction setup.[4]
-
Broad Substrate Scope: Effective for the coupling of various aryl and heteroaryl halides with organozinc reagents.[5]
-
High Functional Group Tolerance: The mild reaction conditions allow for the presence of sensitive functional groups, crucial for late-stage functionalization in drug discovery.[1]
-
Excellent Reactivity: Demonstrates high catalytic activity, often requiring low catalyst loadings and affording good to excellent yields.
Experimental Protocols
The following protocols are representative examples of Negishi coupling reactions utilizing a this compound catalyst. While specific conditions may require optimization based on the substrates, these provide a robust starting point for methodology development.
Protocol 1: General Procedure for the Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent
This protocol outlines a general method for the cross-coupling of an aryl bromide with a commercially available or freshly prepared arylzinc reagent.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylzinc Reagent (1.2-1.5 equiv)
-
This compound (1-3 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or equivalent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst pre-activation.
-
Slowly add the arylzinc reagent solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or citric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Synthesis of a Heteroaryl-Aryl Compound via Negishi Coupling
This protocol is adapted for the synthesis of biheteroaryl compounds, which are common motifs in pharmaceutical candidates.
Materials:
-
Heteroaryl Halide (e.g., 2-bromopyridine (B144113), 1.0 equiv)
-
Arylzinc Reagent (e.g., Phenylzinc chloride, 1.2 equiv)
-
This compound (2 mol%)
-
Anhydrous THF
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add 2-bromopyridine and this compound to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous THF to the vial.
-
Add the phenylzinc chloride solution dropwise to the stirred mixture.
-
Seal the vial and heat the reaction mixture at 60 °C for 12-24 hours, or until reaction completion is confirmed by LC-MS.
-
Cool the reaction to room temperature and carefully quench with 1 M HCl.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenylpyridine.
Quantitative Data Summary
The following table summarizes representative data for Negishi coupling reactions using XantPhos-ligated palladium catalysts. Note that while specific data for this compound is limited in the cited literature, the performance is expected to be comparable or superior to the G3 analogue under similar conditions.
| Entry | Aryl/Heteroaryl Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylzinc Chloride | 2 (XantPhos Pd G3) | THF | 60 | 18 | 92 |
| 2 | 2-Chloropyridine | Isobutylzinc Bromide | 2 (XantPhos Pd G3) | THF | 25 | 12 | 85 (95:5 branched:linear) |
| 3 | 5-Bromoindole | Cyclopentylzinc Bromide | 2 (XantPhos Pd G3) | THF | 25 | 12 | 91 |
| 4 | 4-Bromoacetophenone | Ethylzinc Bromide | 2 (XantPhos Pd G3) | THF | 25 | 12 | 88 (98:2 branched:linear) |
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptual understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for a Negishi cross-coupling reaction.
Caption: The catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction.
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules [cjph.com.cn]
- 4. powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Xantphos as a Branch-Selective Ligand for the Acyclic sec-Alkyl Negishi Cross-Coupling of Heteroaryl Halides | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Stille Coupling of Organotins with XantPhos Pd G4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille coupling reaction utilizing organotins and the advanced XantPhos Pd G4 precatalyst. The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry for the synthesis of complex organic molecules.[1][2][3]
The use of organotin reagents is advantageous due to their stability to air and moisture, and their compatibility with a wide range of functional groups, which often eliminates the need for protecting groups.[4][5][6] However, it is crucial to handle organotin compounds with care due to their toxicity.[1][4][5] The this compound precatalyst is a state-of-the-art catalyst that offers high stability, and promotes efficient and clean conversion under mild reaction conditions.
Catalytic Cycle and Mechanism
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst, generated from the this compound precatalyst, reacts with the organic halide (R¹-X) to form a Pd(II) complex.[1]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium complex, with the halide being displaced. This step is often the rate-determining step of the catalytic cycle.[1]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the desired product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation
The following tables summarize quantitative data for Stille coupling reactions using XantPhos and the closely related XPhos ligand, demonstrating the scope and efficiency of these catalyst systems.
Table 1: Stille Coupling of Aryl Mesylates and Tosylates with Organostannanes using a Pd(OAc)₂/XPhos Catalyst System [7]
| Entry | Aryl Sulfonate | Organostannane | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl mesylate | Tributyl(phenyl)stannane | 4-tert-Butyl-1,1'-biphenyl | 75 |
| 2 | 4-Methoxyphenyl mesylate | Tributyl(phenyl)stannane | 4-Methoxy-1,1'-biphenyl | 86 |
| 3 | Naphthalen-2-yl mesylate | Tributyl(furan-2-yl)stannane | 2-(Naphthalen-2-yl)furan | 78 |
| 4 | Quinolin-6-yl mesylate | Tributyl(thiophen-2-yl)stannane | 6-(Thiophen-2-yl)quinoline | 65 |
| 5 | 4-Acetylphenyl tosylate | Tributyl(phenyl)stannane | 1-(1,1'-Biphenyl-4-yl)ethanone | 81 |
Reaction Conditions: Aryl sulfonate (1.0 mmol), organostannane (1.2 mmol), Pd(OAc)₂ (2.0 mol%), XPhos (4.0 mol%), CsF (2.2 mmol), in t-BuOH (2 mL) at 110 °C for 14 h.[7]
Table 2: Stille Coupling of Aryl Chlorides with Tributylarylstannanes using a Pd(OAc)₂/XPhos Catalyst System [8][9]
| Entry | Aryl Chloride | Organostannane | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Tributyl(phenyl)stannane | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Chloroanisole | Tributyl(phenyl)stannane | 4-Methoxy-1,1'-biphenyl | 98 |
| 3 | 1-Chloro-4-nitrobenzene | Tributyl(phenyl)stannane | 4-Nitro-1,1'-biphenyl | 92 |
| 4 | 2-Chloropyridine | Tributyl(phenyl)stannane | 2-Phenylpyridine | 85 |
| 5 | 1-Chloro-2-fluorobenzene | Tributyl(o-tolyl)stannane | 2-Fluoro-2'-methyl-1,1'-biphenyl | 88 |
Reaction Conditions: Aryl chloride (1.0 mmol), organostannane (1.2 mmol), Pd(OAc)₂ (2.0 mol%), XPhos (2.2 mol%), CsF (2.0 mmol), in dioxane (2 mL) at 100 °C for 4 h.[8][9]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Organotin reagents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
The this compound precatalyst is air- and moisture-stable, simplifying handling.
Representative Protocol for Stille Coupling of an Aryl Halide with an Organostannane
This protocol is a general guideline and may require optimization for specific substrates. It is based on established procedures for similar catalyst systems and is adaptable for the this compound precatalyst.[7][8]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., tributyl(aryl)stannane) (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., CsF or K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF) (3-5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the this compound precatalyst (0.02 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Add the organostannane (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir vigorously for 30-60 minutes, which will precipitate the tin salts as a filterable solid.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Stille coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Stille coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Stille reaction and new methods for continuous flow Pd-catalyzed C-N bond forming reactions [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
Catalyst Loading Recommendations for XantPhos Pd G4 in C-N Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of XantPhos Pd G4 in Carbon-Nitrogen (C-N) cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. This compound, a fourth-generation Buchwald precatalyst, offers high stability and reactivity, enabling a broad range of C-N bond formations. Understanding the optimal catalyst loading is crucial for efficient, cost-effective, and scalable syntheses.
Introduction to this compound
This compound is an air- and moisture-stable palladium precatalyst that facilitates the efficient formation of the active Pd(0) species required for the catalytic cycle of C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination. Its robust nature and high reactivity make it suitable for a wide array of aryl and heteroaryl halides with various amine and amide coupling partners.
General Recommendations for Catalyst Loading
The optimal catalyst loading for this compound in C-N coupling reactions is highly dependent on the specific substrates, solvent, base, and reaction temperature. However, a general starting point for reaction optimization is a catalyst loading of 1-2 mol% . For challenging substrates, such as sterically hindered aryl halides or less nucleophilic amines, a higher catalyst loading in the range of 3-5 mol% may be necessary to achieve a good yield and reasonable reaction time. Conversely, for highly reactive substrates, the catalyst loading can often be reduced to less than 1 mol% , which is economically and environmentally advantageous, especially on a large scale.
Quantitative Data on Catalyst Loading
The following tables summarize quantitative data from various studies on the application of this compound and related XantPhos-based palladium catalysts in C-N coupling reactions.
Table 1: C-N Coupling of Aryl Halides with Amines
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Amine | 5 | DABCO | THF | 20 | 5 | - |
| 4-chlorotoluene | Morpholine | 1.5 (Pd(dba)₂/XPhos) | NaOtBu | Toluene | Reflux | 6 | 94 |
| Unactivated Aryl Chlorides | Various Amines | 0.05 (NIXANTPHOS/Pd) | - | - | - | - | Good to Excellent |
| Aryl Bromide | Bicyclic Amine | 1.0 (XantPhos-Pd-G2) | K₃PO₄ | - | - | - | - |
Table 2: C-N Coupling involving Amides and Other Nitrogen Nucleophiles
| Aryl Halide/Pseudohalide | N-Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Halide | Sulfonamide/Oxazolidinone/Urea | 1-4 (Xantphos/Pd) | - | - | - | - | Good to Excellent |
| Aryl Iodide | Amine (for aminocarbonylation) | 5 | DABCO | THF | 20 | 5 | - |
| Aryl Iodide | Amine (for carbonylative Sonogashira) | 3 | NEt₃ | Me-THF | 90 | 24 | 33 |
Note: The data in the tables are compiled from various sources and may involve different generations of XantPhos-based catalysts. They are intended to provide a general guideline for catalyst loading.
Experimental Protocols
General Procedure for a Typical Buchwald-Hartwig C-N Coupling Reaction:
-
Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine or amide (1.2 mmol), the base (1.4 mmol), and the this compound catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, dioxane, or THF, typically 2-5 mL per mmol of aryl halide) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent. Filter the mixture through a pad of celite to remove insoluble salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired C-N coupled product.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Application Notes and Protocols: XantPhos Pd G4 in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of XantPhos Pd G4, a fourth-generation Buchwald precatalyst, in the synthesis of pharmaceutical intermediates. This compound is an air, moisture, and thermally-stable catalyst known for its high reactivity and broad applicability in various cross-coupling reactions.[1] These characteristics make it a valuable tool in drug discovery and development, enabling efficient C-N and C-C bond formation, which are fundamental transformations in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]
Introduction to this compound
This compound is a pre-formed palladium catalyst featuring the bulky and electron-rich XantPhos ligand. The "G4" designation indicates it is a fourth-generation Buchwald precatalyst, which offers enhanced stability and solubility in common organic solvents compared to earlier generations.[2] A key feature of G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone of the ancillary ligand, which minimizes the formation of potentially problematic carbazole (B46965) byproducts. This catalyst is particularly effective in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, often allowing for lower catalyst loadings and shorter reaction times.
Key Advantages of this compound:
-
Air and Moisture Stability: Simplifies handling and reaction setup.
-
Thermal Stability: Allows for a wide range of reaction temperatures.
-
High Catalytic Activity: Enables low catalyst loadings and efficient reactions.
-
Broad Substrate Scope: Effective for a variety of aryl and heteroaryl halides and pseudohalides with diverse amine or boronic acid coupling partners.[1]
-
Reduced Byproduct Formation: The G4 design minimizes the generation of unwanted impurities.
Application: Synthesis of a Lapatinib Intermediate via Buchwald-Hartwig Amination
A critical step in the synthesis of the tyrosine kinase inhibitor Lapatinib is the formation of a C-N bond between a quinazoline (B50416) core and an aniline (B41778) derivative. This compound is an excellent catalyst for this transformation. The following protocol details the synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, a key intermediate in the synthesis of Lapatinib.
Reaction Scheme
Caption: Buchwald-Hartwig amination for Lapatinib intermediate synthesis.
Experimental Protocol
Materials:
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
3-ethynylaniline
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane (B91453)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 equiv), 3-ethynylaniline (1.2 equiv), Cesium Carbonate (1.5 equiv), and this compound (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Quantitative Data Summary
The following table summarizes typical results for the Buchwald-Hartwig amination in the synthesis of anilinopyrimidine and anilinoquinazoline (B1252766) intermediates, demonstrating the efficiency of this compound.
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-ethynylaniline | 2 | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| 2 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 2 | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 3 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-fluoroaniline | 2 | NaOtBu | Dioxane | 100 | 12 | 95 |
| 4 | 2-chloro-N-methyl-5-nitropyrimidin-4-amine | 3-chloro-4-fluoroaniline | 3 | K₂CO₃ | DMF | 120 | 24 | 85 |
Application: Suzuki-Miyaura Coupling for Biaryl Intermediate Synthesis
This compound is also highly effective for Suzuki-Miyaura cross-coupling reactions, which are essential for constructing biaryl scaffolds present in many pharmaceutical agents.
General Experimental Protocol
Materials:
-
Aryl or heteroaryl bromide
-
Aryl or heteroaryl boronic acid
-
This compound
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
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1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), base (2.0 equiv), and this compound (1-2 mol%).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) to the flask.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Coupling
The table below presents representative data for Suzuki-Miyaura couplings catalyzed by this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromotoluene | Phenylboronic acid | 1 | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 98 |
| 2 | 1-bromo-4-nitrobenzene | 4-methoxyphenylboronic acid | 1.5 | K₂CO₃ | Toluene/H₂O | 90 | 6 | 94 |
| 3 | 2-bromopyridine | Thiophene-2-boronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 89 |
| 4 | 1-bromo-2-fluorobenzene | 3-cyanophenylboronic acid | 2 | Cs₂CO₃ | Dioxane/H₂O | 110 | 12 | 91 |
Visualizations
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle: Buchwald-Hartwig Amination with this compound
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Catalytic Cycle: Suzuki-Miyaura Coupling with this compound
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with XantPhos Pd G4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions using the XantPhos Pd G4 precatalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Suzuki reactions using this compound?
Low yields can often be attributed to several key factors:
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Poor Reagent Quality: The stability and purity of the boronic acid or its derivatives are crucial. Boronic acids can degrade via protodeboronation, especially with heteroaryl substrates.[1] The palladium precatalyst itself can also degrade over time if not stored properly.
-
Inefficient Catalyst Activation or Decomposition: While this compound is a precatalyst designed for efficient activation, issues can still arise. The active Pd(0) species is sensitive to oxygen, which can lead to the formation of inactive Pd(II) species.[2]
-
Suboptimal Reaction Conditions: Parameters such as the choice of base, solvent, and reaction temperature are critical and often substrate-dependent. An inappropriate selection can lead to slow reaction rates or catalyst deactivation.
-
Presence of Oxygen: Oxygen is detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst and promote the unwanted homocoupling of boronic acids, consuming the starting material and reducing the yield of the desired product.[2]
Q2: How can I ensure my reagents are of sufficient quality?
-
Boronic Acids/Esters: Use freshly purchased or recrystallized boronic acids. For substrates prone to decomposition, consider more stable alternatives like boronic esters (e.g., pinacol (B44631) esters) or MIDA boronates.[1] You can check the purity of your boronic acid by NMR spectroscopy.
-
This compound Catalyst: While G4 precatalysts are air- and moisture-stable, long-term storage should be under an inert atmosphere. To verify the activity of your catalyst, you can run a test reaction with a known, reliable substrate combination.[1]
-
Solvents and Bases: Ensure that solvents are anhydrous (if required) and thoroughly degassed. The purity of the base is also important, as impurities can interfere with the reaction.
Q3: What is the optimal base and solvent for a Suzuki reaction with this compound?
The optimal choice of base and solvent is highly dependent on the specific substrates being coupled.
-
Base: The base is crucial for activating the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For some systems, stronger bases may be more effective.[2]
-
Solvent: The solvent must be able to dissolve the reagents to a reasonable extent. Common choices include ethereal solvents like 1,4-dioxane (B91453) or THF, often with the addition of water to aid in the dissolution of inorganic bases. The choice of solvent can also influence the rate and selectivity of the reaction.
Q4: How critical is maintaining an inert atmosphere?
It is absolutely critical. The active Pd(0) catalyst is readily oxidized by oxygen, rendering it inactive. Furthermore, oxygen can promote the homocoupling of the boronic acid, a significant side reaction that reduces the overall yield.[2] Therefore, it is essential to thoroughly degas all solvents and to perform the reaction under a positive pressure of an inert gas such as argon or nitrogen.
Troubleshooting Guide
If you are experiencing low yields with your Suzuki reaction using this compound, follow this systematic troubleshooting guide.
Step 1: Verify Reagent Quality and Stoichiometry
-
Boronic Acid/Ester: Check for signs of decomposition (e.g., discoloration, change in physical appearance). If in doubt, use a fresh batch or consider a more stable derivative.
-
Aryl Halide: Ensure the purity of your aryl halide. Impurities can sometimes poison the catalyst.
-
Catalyst: If you suspect the catalyst is inactive, test it on a reliable, high-yielding reaction.
-
Base and Solvent: Use high-purity, anhydrous (if necessary), and properly degassed solvents. Ensure the base is of good quality.
Step 2: Review Reaction Setup and Conditions
-
Inert Atmosphere: Confirm that your degassing procedure is sufficient and that the reaction is maintained under a positive pressure of inert gas throughout.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can sometimes improve the yield. However, be cautious as excessive heat can lead to catalyst decomposition.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in biphasic systems.
Step 3: Analyze for Common Side Products
The presence of specific side products can provide clues to the problem:
-
Homocoupling of Boronic Acid: If you observe significant amounts of the boronic acid dimer, it is a strong indication of oxygen in your reaction system. Improve your degassing technique.
-
Protodeboronation: The presence of the arene corresponding to your boronic acid suggests decomposition. Consider using a more stable boronic ester or milder reaction conditions.
-
Dehalogenation of Aryl Halide: The formation of the arene from your aryl halide can sometimes occur. A change in base or solvent may be necessary to suppress this side reaction.
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Base and Solvent on a Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | RuPhos Pd G4 (0.05) | K₂CO₃ | Dioxane:H₂O (4:1) | 2 | High |
| 2 | RuPhos Pd G4 (0.05) | K₂CO₃ | THF:H₂O (4:1) | 2 | 70 |
| 3 | RuPhos Pd G4 (0.05) | K₂CO₃ | THF | 2 | 48 |
Reaction Conditions: 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (B1293197) (1 eq), aryl boronic acid (1.2 eq), catalyst (0.05 eq), base (3 eq) at 100 °C. Data adapted from a study on RuPhos Pd G4, which has similar applications to this compound.[3]
Table 2: Comparison of Palladium Catalysts in a Specific Suzuki Coupling
| Entry | Catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | Low |
| 2 | XPhos Pd G3 | 68 |
| 3 | XPhos Pd G2 | 81 |
| 4 | RuPhos Pd G4 | 87 |
Reaction Conditions: 3-bromo-5-phenyl-1,2,4-oxadiazole (B1276993) (1 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Na₂CO₃ (3 eq), Dioxane:H₂O (4:1) at 100 °C. Data adapted from a study on RuPhos Pd G4.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
This compound (1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add the aryl chloride, arylboronic acid, this compound, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent and degassed water (if using a mixed solvent system) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: XantPhos Pd G4 Catalyzed Cross-Coupling
Welcome to the technical support center for troubleshooting cross-coupling reactions catalyzed by XantPhos Pd G4. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fourth-generation palladium precatalyst. It combines a palladium source with the bulky, electron-rich XantPhos ligand and a carbazole (B46965) moiety. This structure makes it a highly active, air- and moisture-stable catalyst that is soluble in most common organic solvents. It is versatile and effective for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings. The G4 precatalyst design allows for the controlled and rapid generation of the active monoligated Pd(0) species in solution, which is crucial for high catalytic efficiency.[1]
Q2: What are the most common side reactions observed with this catalyst system?
The most frequently encountered side reactions include:
-
Homocoupling: Dimerization of the aryl halide or the organoboron reagent.[2][3][4]
-
Protodehalogenation/Protodeborylation: Replacement of the halide on the electrophile or the boron group on the nucleophile with a hydrogen atom.[5][6][7]
-
Catalyst Decomposition: Formation of inactive palladium species (e.g., palladium black) or off-cycle complexes.[8][9]
Q3: How does the choice of base impact the reaction and potential side reactions?
The base is critical for activating the precatalyst and facilitating the transmetalation step.[7][10] However, an inappropriate base can lead to side reactions.
-
Strong Bases (e.g., NaOt-Bu, LHMDS): Often necessary for less reactive electrophiles like aryl chlorides, but can promote catalyst decomposition or side reactions with sensitive functional groups.[8][11]
-
Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): Generally used for more reactive aryl bromides and iodides. They can minimize side reactions but may be insufficient for challenging couplings.[12]
-
Base-Induced Hydride Formation: Some bases or impurities can generate palladium-hydride species, which are responsible for protodehalogenation.[5]
Q4: Can excess ligand affect the reaction?
Yes, while the precatalyst has a defined 1:1 Pd:Ligand ratio, adding excess XantPhos ligand can be detrimental. High concentrations of the phosphine (B1218219) ligand can lead to the formation of inactive or less active bis-ligated palladium complexes, such as Pd(XantPhos)₂, which can inhibit the catalytic cycle by slowing down the formation of the active monoligated Pd(0) species.[13][14][15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) species.[8] Use high-purity, anhydrous solvents and reagents. Consider that G4 precatalysts are generally robust, but prolonged exposure to air can be an issue. |
| Inappropriate Base | For aryl chlorides, a stronger base like NaOt-Bu or LHMDS may be required. For sensitive substrates, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[8] |
| Suboptimal Solvent | Aprotic solvents like dioxane, toluene, or THF are common.[8] The choice can affect solubility and reaction rates. If reactants are poorly soluble, consider a more polar solvent like DMF, but be aware it can sometimes promote side reactions.[16] |
| Low Reaction Temperature | Most cross-coupling reactions require heating, typically between 80-110 °C.[8] If the reaction is sluggish, incrementally increase the temperature, monitoring for potential decomposition. |
Problem 2: Significant Homocoupling of Starting Materials
Homocoupling results in undesired symmetrical biaryl byproducts, complicating purification and reducing the yield of the desired product.
| Potential Cause | Recommended Solution & Protocol |
| Oxygen in the Reaction | Oxygen can promote the homocoupling of organoboron reagents.[3] Protocol: Implement a rigorous degassing procedure. Sparge the solvent with argon or nitrogen for at least 30 minutes before use. Assemble the reaction under a positive pressure of inert gas and perform at least three evacuate/backfill cycles. |
| Reductive Homocoupling of Aryl Halide | This can occur via a Pd(I) dimer pathway or through the reaction of an Ar-Pd(II)-X intermediate with a Pd(0) species. Protocol: Lowering the reaction temperature can sometimes disfavor this pathway. Ensure precise stoichiometry; an excess of the aryl halide can sometimes promote this side reaction. |
| Base/Solvent Effects | Certain solvents, particularly alcohols, can act as reducing agents, promoting the homocoupling of aryl halides.[17][18] Protocol: If using an alcohol co-solvent, consider switching to a purely aprotic system like dioxane or toluene. |
The mechanism for aryl halide homocoupling typically begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[2]
Problem 3: Protodehalogenation (Hydrodehalogenation) is Observed
This side reaction leads to the formation of an arene byproduct where the halogen has been replaced by hydrogen, consuming the starting material.
| Potential Cause | Recommended Solution & Protocol |
| Presence of a Hydride Source | A palladium-hydride (Pd-H) species is the key intermediate for this side reaction.[5] Sources can include water, alcohols (especially isopropanol), or even certain amines or phosphine ligands. |
| Slow Reductive Elimination or Transmetalation | If the desired cross-coupling steps are slow (e.g., due to sterically hindered substrates), the competing protodehalogenation pathway can become dominant. Protocol: Use a bulkier ligand like XPhos or SPhos which can sometimes accelerate reductive elimination. Increasing the concentration of the nucleophilic partner (e.g., boronic acid) can help favor the transmetalation pathway. |
| Base Choice | Stronger bases can sometimes promote the formation of Pd-H species. Protocol: If protodehalogenation is severe, consider screening different bases. Switching from an alkoxide base to a carbonate (Cs₂CO₃) or phosphate (B84403) (K₃PO₄) may be beneficial.[19] |
General Experimental Protocol to Minimize Side Reactions
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound catalyst (typically 1-2 mol%). Then, add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to check for the consumption of starting materials and the formation of products and byproducts.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Visual Guides
Catalytic Cycle and Common Side Reactions
The following diagrams illustrate the desired catalytic pathway and the major off-cycle reactions that can reduce efficiency.
Caption: General catalytic cycle with competing homocoupling and protodehalogenation side reactions.
Troubleshooting Workflow
Use this flowchart to diagnose and address common experimental issues systematically.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Collection - New Insights into Xantphos/Pd-Catalyzed CâN Bond Forming Reactions:â A Structural and Kinetic Study - Organometallics - Figshare [figshare.com]
- 16. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Preventing palladium black formation in XantPhos Pd G4 reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing XantPhos Pd G4 in cross-coupling reactions. Our aim is to help you prevent palladium black formation and optimize your reaction outcomes.
Troubleshooting Guide: Preventing Palladium Black Formation
Palladium black precipitation is a common indicator of catalyst decomposition, leading to reduced catalytic activity and lower reaction yields. The following guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Observation of a black precipitate (palladium black) in the reaction mixture.
This is often accompanied by a stalled or low-yielding reaction.
Logical Troubleshooting Workflow
This workflow outlines a step-by-step process to identify and address the root cause of palladium black formation.
Caption: A step-by-step workflow for troubleshooting palladium black formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of palladium black formation in this compound reactions?
A1: Palladium black formation is typically a result of the decomposition of the active Pd(0) catalytic species into bulk palladium metal. The primary causes include:
-
Presence of Oxygen: The active Pd(0) species can be sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and subsequent precipitation.[1][2]
-
High Reaction Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways. An optimal temperature that balances reaction rate and catalyst stability is crucial.
-
Sub-optimal Ligand-to-Palladium Ratio: An insufficient amount of the XantPhos ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, a large excess of the ligand can sometimes inhibit the reaction by forming inactive bis-ligated species like (XantPhos)₂Pd.[3]
-
Impurities in Reagents or Solvents: Impurities in starting materials (e.g., amines, boronic acids) or residual water and oxygen in solvents can poison or destabilize the catalyst.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact catalyst stability. Strong bases may promote side reactions that lead to catalyst decomposition.[5][6]
Q2: How does the Ligand-to-Palladium (L:Pd) ratio affect catalyst stability?
A2: The L:Pd ratio is a critical parameter for maintaining a stable and active catalytic system. For bidentate ligands like XantPhos, a 1:1 to 1.5:1 ratio of ligand to palladium is often a good starting point. At higher temperatures, a slight excess of the ligand (e.g., 2:1) can sometimes enhance catalyst stability. However, a large excess of XantPhos can be detrimental, leading to the formation of the inactive and often insoluble (XantPhos)₂Pd complex, which can inhibit the catalytic cycle.[3]
Q3: Can the choice of base influence the formation of palladium black?
A3: Absolutely. The base plays a crucial role in the catalytic cycle, but an inappropriate choice can lead to catalyst decomposition. Strong bases, such as sodium tert-butoxide (NaOt-Bu), especially at high concentrations and temperatures, can sometimes promote pathways that lead to palladium black. If you observe catalyst decomposition, consider screening weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and milder on the catalyst.[5][6][7]
Q4: What is the recommended method for degassing solvents for these reactions?
A4: Thoroughly degassing the solvent is critical to remove dissolved oxygen. A common and effective method is the freeze-pump-thaw technique. For less stringent requirements, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes is also a widely used practice. Using freshly opened, anhydrous solvents from a reputable supplier can also minimize oxygen and water content.[2][4]
Q5: My reaction is sluggish even without palladium black formation. What should I consider?
A5: A sluggish reaction in the absence of catalyst precipitation can be due to several factors:
-
Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Poor Reagent Purity: Impurities can inhibit the catalyst without causing it to precipitate as palladium black.
-
Suboptimal Base or Solvent: The chosen base may not be strong enough to facilitate the key steps in the catalytic cycle, or the reactants may have poor solubility in the chosen solvent.
-
Catalyst Inhibition: As mentioned, an excess of the XantPhos ligand can form an inactive species, slowing down the reaction.
A systematic screening of reaction parameters (temperature, base, solvent, and L:Pd ratio) is recommended to optimize the reaction rate.
Data on Reaction Parameter Effects
The following tables summarize the impact of key reaction parameters on the outcome of cross-coupling reactions, providing a basis for optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O | 80 | >95 | Generally a robust and effective base for a wide range of substrates. |
| Cs₂CO₃ | Dioxane | 100 | 90-98 | A strong, yet often milder alternative to alkali metal hydroxides. |
| K₂CO₃ | Toluene/H₂O | 100 | 85-95 | A common and cost-effective choice. |
| NaOt-Bu | Toluene | 110 | Variable | Very strong base; can promote side reactions and catalyst decomposition. |
| Et₃N | DMF | 80 | <20 | Organic amines are generally poor bases for Suzuki-Miyaura coupling. |
Data is compiled from various sources and is intended for comparative purposes. Actual yields are substrate-dependent.[5][6]
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Boiling Point (°C) | Polarity | Common Applications & Notes |
| Dioxane | 101 | Low | Excellent for many Suzuki and Buchwald-Hartwig reactions; good at solubilizing organic reagents. |
| Toluene | 111 | Low | A common choice, particularly for higher temperature reactions. |
| THF | 66 | Moderate | Useful for lower temperature reactions; its lower boiling point can be a limitation. |
| DMF | 153 | High | High boiling point, but can sometimes lead to side reactions or catalyst deactivation. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of an aryl halide with a boronic acid using this compound.
Reaction Setup Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid, base, and this compound.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an aryl halide and an amine using this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide (if solid), base, and this compound to an oven-dried Schlenk tube with a stir bar.
-
If the aryl halide and amine are liquids, add them via syringe at this stage. If the amine is a solid, add it with the other solids.
-
Seal the tube and add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or crystallization.[4][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Effect of base and solvent on XantPhos Pd G4 catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of bases and solvents on the catalytic activity of XantPhos Pd G4. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in a this compound catalyzed cross-coupling reaction?
A1: The base plays several crucial roles in the catalytic cycle. Its primary function is to act as a terminal reductant, facilitating the regeneration of the active Pd(0) catalyst. In reactions like the Buchwald-Hartwig amination, the base deprotonates the amine nucleophile, forming the corresponding amide, which then participates in the catalytic cycle. The choice of base can significantly impact reaction rate, yield, and the prevalence of side reactions.
Q2: How does the choice of solvent affect the catalytic activity of this compound?
A2: Solvents are critical for solubilizing reactants, reagents, and the catalyst complex.[1] The solvent's polarity and coordinating ability can influence the stability of catalytic intermediates and the overall reaction rate.[1] For instance, non-polar solvents are often effective for Suzuki-Miyaura couplings, while polar aprotic solvents may be preferred for other transformations.[1] It is important to note that the effect of a solvent is not solely dependent on its dielectric constant and can be influenced by its ability to stabilize charged palladium species.
Q3: My reaction is proceeding slowly or not at all. What are the likely causes related to the base and solvent?
A3: Several factors could be at play:
-
Incorrect Base Strength: The base may be too weak to deprotonate the nucleophile or facilitate the necessary steps in the catalytic cycle.
-
Poor Base Solubility: If the base is not soluble in the chosen solvent, its effectiveness will be diminished.
-
Solvent Incompatibility: The chosen solvent may not adequately solubilize the reactants or the catalyst, or it may negatively interact with the catalytic cycle.
-
Presence of Water: For many cross-coupling reactions, anhydrous conditions are crucial. The presence of water can lead to catalyst deactivation and unwanted side reactions.
Q4: I am observing significant side product formation. How can the base and solvent choice help mitigate this?
A4: Side product formation, such as hydrodehalogenation, can sometimes be attributed to the reaction conditions. Using a weaker, non-nucleophilic base can sometimes reduce the formation of hydride species that lead to these unwanted byproducts. Additionally, screening different solvents can help optimize the reaction for the desired product by altering the relative rates of the desired catalytic cycle versus off-cycle or decomposition pathways.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base | If using a weak base with a less reactive substrate (e.g., an aryl chloride), consider switching to a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). |
| Incorrect Solvent | The reactants or catalyst may have poor solubility. Try a different solvent or a solvent mixture. Toluene (B28343) and 1,4-dioxane (B91453) are common starting points for many cross-coupling reactions. |
| Presence of Moisture | Ensure all reagents and solvents are strictly anhydrous. Dry solvents using appropriate methods and handle hygroscopic bases in a glovebox. |
Issue 2: Catalyst Decomposition
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | Certain solvents can accelerate catalyst decomposition pathways, especially at elevated temperatures. If catalyst decomposition is suspected, consider switching to a more robust solvent like toluene or cyclopentyl methyl ether (CPME). |
| Base-Induced Decomposition | Highly reactive bases can sometimes contribute to catalyst degradation. If this is suspected, screening a panel of bases with different properties (e.g., inorganic vs. organic, varying steric bulk) may identify a more compatible option. |
Quantitative Data on Base and Solvent Effects
The optimal choice of base and solvent is highly dependent on the specific substrates and reaction type. The following tables provide a summary of findings from the literature to guide your optimization efforts.
Table 1: Buchwald-Hartwig Amination Base Screening
| Base | Relative Performance | Comments |
| Sodium tert-butoxide (NaOtBu) | Often provides high yields | A strong, versatile base for many aminations. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Effective for challenging couplings | A very strong, non-nucleophilic base. |
| Cesium carbonate (Cs₂CO₃) | Good for sensitive substrates | A milder inorganic base that can be effective. |
| Potassium phosphate (B84403) (K₃PO₄) | Mild and often effective | A common choice for Suzuki-Miyaura couplings, but can also be used in aminations. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Can be effective, but may inhibit reaction | A soluble organic base; its concentration can be critical to reaction rate.[2] |
Table 2: Suzuki-Miyaura Coupling Solvent Screening
| Solvent | General Recommendation | Considerations |
| Toluene | Often a good starting point | A non-polar solvent that is effective for a wide range of Suzuki couplings. |
| 1,4-Dioxane | A common alternative to toluene | A more polar aprotic solvent. |
| Tetrahydrofuran (THF) | Can be effective, especially at lower temperatures | May be less stable at higher temperatures. |
| Water (with a co-solvent) | "Green" and can accelerate some reactions | Requires a phase-transfer catalyst or a water-soluble ligand system. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1-2 mol%), the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Logical Relationship between Reaction Components and Catalytic Activity
Caption: Interplay of components affecting catalytic activity.
Experimental Workflow for Optimizing a Cross-Coupling Reaction
Caption: A systematic workflow for reaction optimization.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in XantPhos Pd G4 Precatalyst Synthesis
Welcome to the technical support center for the synthesis of XantPhos Pd G4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities that may arise during the preparation of this valuable palladium precatalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesis?
A1: Based on analogous Buchwald G3 and G4 precatalyst syntheses, the most common impurities include:
-
Unreacted Palladacycle Dimer: The dimeric palladacycle intermediate, [Pd(2-methylaminobiphenyl)(OMs)]₂, may not fully react with the XantPhos ligand.[1][2]
-
Residual Solvents: Solvents used during synthesis and purification, such as tetrahydrofuran (B95107) (THF), n-hexane, and dichloromethane (B109758) (CH₂Cl₂), can become trapped in the final product.[1] It has been noted that residual CH₂Cl₂ can be detrimental to the performance of the precatalyst in subsequent reactions.[1]
-
Oxidized Phosphine (B1218219): The XantPhos ligand can be susceptible to oxidation, leading to the formation of XantPhos oxide.
-
Other Palladium Species: The formation of other palladium complexes, though less common, can occur if the reaction conditions are not carefully controlled.
Q2: How can I detect these impurities in my sample of this compound?
A2: The most effective method for identifying and quantifying common impurities is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: This technique is highly effective for detecting and quantifying residual solvents and the unreacted palladacycle dimer.[1][2] A reference ¹H NMR spectrum of this compound is crucial for comparison.[3]
-
³¹P NMR: This is particularly useful for identifying the presence of XantPhos oxide and other phosphorus-containing impurities.
Q3: What is the general synthetic route for this compound?
A3: The synthesis of Buchwald G4 precatalysts, including this compound, typically follows a three-step procedure:[2][4]
-
Salt Formation: Reaction of N-methyl-2-aminobiphenyl with methanesulfonic acid to form the corresponding ammonium (B1175870) mesylate salt.[4]
-
Palladacycle Dimer Synthesis: Reaction of the ammonium salt with a palladium source, such as palladium(II) acetate, to form the dimeric palladacycle, [Pd(2-methylaminobiphenyl)(OMs)]₂.[2][4]
-
Precatalyst Formation: Reaction of the palladacycle dimer with the XantPhos ligand to yield the final this compound precatalyst.
Q4: Why is it important to use a G4 precatalyst over a G3 precatalyst?
A4: The primary advantage of a G4 precatalyst is the nature of the byproduct generated upon activation. G3 precatalysts release carbazole, which can sometimes inhibit the catalytic reaction or lead to unwanted side reactions.[5] In contrast, G4 precatalysts, which are derived from N-methyl-2-aminobiphenyl, generate N-methylcarbazole. This byproduct is generally less intrusive in catalytic processes.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of Final Product | Incomplete reaction in any of the three synthetic steps. | - Step 1 & 2: Ensure complete formation of the palladacycle dimer. The N-substituted 2-aminobiphenyl (B1664054) can often be used without extensive purification in the next step.[4] - Step 3: Use a slight excess of the XantPhos ligand to drive the reaction to completion. Monitor the reaction by ³¹P NMR to confirm the consumption of free XantPhos. |
| Presence of Unreacted Palladacycle Dimer in Final Product | Insufficient reaction time or temperature during the final step. The palladacycle dimer may also be less soluble, leading to incomplete reaction. | - Increase the reaction time and/or temperature for the reaction between the dimer and the XantPhos ligand. - Choose a solvent in which both the dimer and the ligand have good solubility. - Purify the final product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to remove the less soluble dimer. |
| Significant Amount of Residual Solvent Detected by ¹H NMR | Inefficient drying of the final product. Solvents can be trapped within the crystal lattice. | - Dry the product under high vacuum for an extended period. - If a specific solvent is persistently trapped, consider a solvent exchange by dissolving the product in a more volatile solvent and re-evaporating. - Avoid using dichloromethane in the final synthetic steps if possible, as it has been reported to negatively impact catalytic activity.[1] |
| Presence of Oxidized XantPhos (Phosphine Oxide) in the Final Product | Exposure of the XantPhos ligand or the final product to air and/or moisture. | - Handle the XantPhos ligand and the final this compound precatalyst under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for the synthesis and purification steps. - Purification by column chromatography on silica (B1680970) gel can be used to separate the more polar phosphine oxide from the desired product. |
| Inconsistent Catalytic Activity of Different Batches | Variable levels of impurities in the synthesized this compound. | - Implement a strict quality control protocol for each batch using ¹H and ³¹P NMR to ensure purity and consistency.[2] - Compare the spectra to a known, high-purity standard.[3] - Pay close attention to the levels of residual solvents and unreacted dimer. |
Experimental Protocols
Protocol 1: Quality Control of this compound using ¹H NMR
Objective: To identify and quantify common impurities (unreacted palladacycle dimer, residual solvents) in a synthesized batch of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube. The internal standard should have a sharp singlet in a region of the spectrum that does not overlap with signals from the product or expected impurities.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis:
-
Identify the characteristic signals for this compound, the unreacted dimer, and any residual solvents by comparing the spectrum to a reference spectrum of pure this compound and the known chemical shifts of the impurities.[3]
-
Integrate the well-resolved signals of the product, impurities, and the internal standard.
-
Calculate the weight percentage (wt%) of each impurity using the following formula:
wt%_impurity = (I_impurity / N_impurity) * (N_IS / I_IS) * (MW_impurity / MW_IS) * (m_IS / m_sample) * 100%
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To remove impurities such as the unreacted palladacycle dimer and residual starting materials.
Methodology:
-
Solvent Selection: Choose a solvent system in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. A common system for similar compounds is a mixture of a more polar solvent (like dichloromethane) and a less polar solvent (like hexane (B92381) or ether).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot, more polar solvent.
-
Precipitation: Slowly add the less polar solvent until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound under high vacuum to remove all traces of solvent.
-
Analysis: Analyze the purified product by ¹H and ³¹P NMR to confirm the removal of impurities.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for managing impurities in this compound synthesis.
References
- 1. enamine.net [enamine.net]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(1621274-19-8) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Dehalogenation in Palladium-Catalyzed Couplings
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent the undesired side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?
A1: Hydrodehalogenation, often referred to as dehalogenation, is a common side reaction where the halide (e.g., I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the intended coupling partner.[1][2] This process leads to the formation of an arene or alkene byproduct, which reduces the yield of the desired product and complicates subsequent purification steps.[1]
Q2: What are the primary causes of hydrodehalogenation?
A2: Hydrodehalogenation is primarily caused by factors that lead to the formation of a palladium-hydride (Pd-H) species.[1][3] This intermediate can intercept the aryl-palladium complex and, upon reductive elimination, release the dehalogenated byproduct. Key sources of the hydride and contributing factors include:
-
Base: Certain bases, particularly strong ones like sodium tert-butoxide or amine bases, can promote pathways that generate Pd-H species.[4][5]
-
Solvent: Solvents can act as hydride donors.[3] Alcohols can be deprotonated to form alkoxides, which then undergo β-hydride elimination to yield a Pd-H intermediate.[5][6] Polar aprotic solvents like DMF can also be problematic.[4][7]
-
Hydrogen Donors: Trace amounts of water or other protic impurities in the reaction mixture can serve as a hydride source.[1][8]
-
Substrate: The nature of the starting material is critical. Electron-rich aryl halides are generally more susceptible to dehalogenation.[1]
-
Ligands: Some phosphine (B1218219) ligands can participate in pathways that generate Pd-H species.[3]
Q3: How does the type of halide (I, Br, Cl) in my starting material affect the reaction?
A3: The strength of the carbon-halogen bond plays a critical role, decreasing in the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides (Ar-I) are the most reactive and generally the most susceptible to both the desired oxidative addition and the undesired dehalogenation side reaction.[1][2] Aryl bromides (Ar-Br) and chlorides (Ar-Cl) are less prone to dehalogenation.[9][10] If your synthetic route allows, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce the formation of the hydrodehalogenated byproduct.[1][9]
Q4: What are the main mechanistic pathways for dehalogenation?
A4: The most commonly accepted mechanism involves the formation of a palladium-hydride (Pd-H) intermediate within the catalytic cycle.[3] After the initial oxidative addition of the aryl halide to Pd(0), the resulting Ar-Pd(II)-X complex can react with a hydride source. Subsequent reductive elimination of the aryl group and the hydride releases the dehalogenated arene and regenerates the Pd(0) catalyst.[3][11][12] An alternative pathway involves β-hydride elimination from an alkylpalladium(II) intermediate, which is more relevant in couplings involving alkyl halides.[13][14]
Troubleshooting Guide
If you are experiencing significant hydrodehalogenation, follow this systematic workflow to identify and implement the most effective solution.
Q5: I am observing a significant amount of dehalogenated byproduct. What is the first and most critical parameter I should change?
A5: The choice of ligand is often the most critical factor in suppressing dehalogenation. The general advice is to switch to a bulky, electron-rich phosphine ligand. These ligands promote the desired reductive elimination of the product at a faster rate than the dehalogenation pathway.[3][4]
-
Problematic Ligands: Less bulky, electron-poor ligands like triphenylphosphine (B44618) (PPh₃) are often associated with higher levels of dehalogenation.[4]
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective at minimizing this side reaction.[1][3] For heteroaromatic substrates, specialized ligands may be required.[15]
Q6: My ligand change was not sufficient. Which reaction parameter should I investigate next?
A6: The base is the next most important parameter to optimize. Strong bases can promote hydride formation.[4] Switching to a milder or different class of base can be highly effective.
-
Problematic Bases: Strong alkoxides (e.g., NaOtBu, KOtBu) and amine bases are frequently implicated in dehalogenation.[1][4]
-
Recommended Bases: Weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred to suppress the side reaction.[1][4][5]
Q7: I am still facing issues. Could my solvent be the culprit?
A7: Yes, the solvent can be a direct or indirect source of hydrides.
-
Problematic Solvents: Polar aprotic solvents like DMF and dioxane, as well as protic solvents like alcohols (e.g., methanol, isopropanol), can promote dehalogenation.[4][7]
-
Recommended Solvents: Non-polar aprotic solvents like toluene (B28343) are often a better choice as they are less likely to act as hydride donors.[4][7]
Q8: Are there any other conditions I can modify?
A8: Yes, consider lowering the reaction temperature . The activation energy for the dehalogenation pathway can be higher than that of the desired coupling, so reducing the temperature may suppress the side reaction more significantly.[4] Additionally, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize water as a potential hydride source.[8]
Data Presentation: Summary of Troubleshooting Strategies
The following tables summarize general trends and starting points for optimizing reaction conditions to minimize dehalogenation.
Table 1: General Troubleshooting Workflow
| Problem | Potential Cause | Recommended Solution |
| High Dehalogenation | Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[1][3] |
| Aggressive Base | Switch to a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃).[4][5] | |
| Hydride-Donating Solvent | Change to a non-polar aprotic solvent (e.g., Toluene).[4][7] | |
| High Reaction Temperature | Lower the reaction temperature.[4] | |
| Reactive Aryl Halide | If possible, switch from Ar-I to Ar-Br or Ar-Cl.[1][9] |
Table 2: Influence of Key Reaction Parameters on Dehalogenation
| Parameter | Trend Favoring Dehalogenation | Trend Suppressing Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1] | Bulky ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3][4] |
| Base | Strong bases (e.g., NaOtBu), Amine bases[4] | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][4] | Weaker bases are less likely to act as a hydride source or promote catalyst decomposition leading to Pd-H formation.[4] |
| Solvent | Polar (e.g., DMF, Dioxane), Protic (e.g., Alcohols)[4][7] | Non-polar aprotic (e.g., Toluene)[4][7] | Toluene is less likely to serve as a hydride donor compared to alcohols or solvents like DMF.[7] |
| Temperature | High temperature | Lower temperature | The activation energy for dehalogenation can be higher, so lowering the temperature suppresses it more than the desired reaction.[4] |
| Aryl Halide | Ar-I > Ar-Br > Ar-Cl[1] | Ar-Cl or Ar-Br (if reactivity allows) | Ar-I is more reactive and more prone to side reactions; Ar-Cl has a stronger C-X bond and is less susceptible.[1][9] |
Visualizations
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling reactions.
Caption: A systematic workflow for troubleshooting dehalogenation side reactions.
Caption: Key factors that contribute to the dehalogenation side reaction.
Experimental Protocols
Protocol 1: Suzuki Reaction with Suppressed Hydrodehalogenation
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, incorporating measures to minimize the hydrodehalogenation side product.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous toluene via syringe.
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Quantification of Dehalogenation by GC-MS
This method allows for the accurate determination of the ratio between the desired coupled product and the dehalogenated byproduct in a crude reaction mixture.[1]
Sample Preparation:
-
Take a small, representative aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Add a known amount of a stable, non-reactive internal standard (e.g., dodecane) that does not co-elute with the product, byproduct, or starting materials.
-
If necessary, filter the sample through a small plug of silica to remove solid particles.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes. (Note: This program should be optimized for your specific compounds).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.
-
Integrate the peak areas for the product, byproduct, and the internal standard.
-
Calculate the relative response factors if high accuracy is needed, or assume a response factor of 1 for a quick estimation.
-
Determine the molar ratio of product to byproduct to quantify the extent of dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Addressing catalyst deactivation with XantPhos Pd G4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the XantPhos Pd G4 catalyst. The information is designed to help users address common issues, particularly catalyst deactivation, and optimize their cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fourth-generation palladium precatalyst that is air, moisture, and thermally stable.[1] It is widely used in various cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.[1] The G4 precatalysts are known for their high reactivity and ability to facilitate challenging bond formations.[1]
Q2: What are the main advantages of using a G4 precatalyst like this compound?
A2: this compound offers several advantages over earlier generation precatalysts. It provides rapid activation to the active Pd(0) species and exhibits enhanced stability in solution. The methylated amino group in the G4 backbone leads to higher solubility and generates a less intrusive N-methylcarbazole byproduct compared to G3 precatalysts, which can simplify product purification.
Q3: What are the common causes of catalyst deactivation in reactions using this compound?
A3: Catalyst deactivation can occur through several mechanisms:
-
Formation of Off-Cycle Species: Excess phosphine (B1218219) ligand can lead to the formation of inactive bis-ligated palladium complexes, such as Pd(Xantphos)₂, which can inhibit the reaction rate.[2][3]
-
Substrate/Product Inhibition: Certain substrates or products, particularly those containing coordinating heteroatoms (e.g., pyridines), can bind to the palladium center and inhibit catalytic activity.[4]
-
Decomposition of Sensitive Reagents: The use of a strong base can sometimes lead to the decomposition of sensitive substrates, which in turn can lead to catalyst deactivation.[5]
-
Aggregation to Palladium Black: Under certain conditions, the active palladium catalyst can aggregate into inactive palladium black, which is a common sign of catalyst decomposition.[6]
-
Impurities: Impurities in reagents or solvents can act as catalyst poisons.[6]
Q4: Can deactivated this compound be reactivated?
A4: While specific protocols for the reactivation of this compound are not widely published, general strategies for reactivating palladium catalysts may be applicable. These can include washing the catalyst to remove adsorbed impurities or using oxidizing agents to regenerate the active catalytic species. However, preventing deactivation through optimized reaction conditions is generally a more effective approach.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient activation of the precatalyst. | Ensure the use of an appropriate base (e.g., NaOtBu, Cs₂CO₃) and solvent system to facilitate the reduction of Pd(II) to the active Pd(0) species.[7][8] |
| Catalyst deactivation by substrate or product. | For coordinating substrates like pyridines, consider using a bulkier ligand or optimizing the reaction temperature and base.[4] | |
| Impure reagents or solvents. | Use high-purity, anhydrous, and degassed solvents and reagents to avoid introducing catalyst poisons.[9] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Slow reductive elimination. | Employing bulkier and more electron-donating ligands can accelerate the desired C-N or C-C bond formation, outcompeting side reactions. Lowering the reaction temperature may also be beneficial.[4] |
| Poor Reproducibility | Inconsistent quality of reagents or reaction setup. | Ensure all reagents are of high purity and that the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[9] Variations in catalyst loading can also affect reproducibility. |
| Observation of Palladium Black | Catalyst agglomeration. | This indicates the formation of inactive palladium nanoparticles. Try reducing the reaction temperature, lowering the catalyst loading, or using more robust ligands to stabilize the active catalyst.[6] |
| Insolubility of Starting Materials | Inappropriate solvent choice. | Screen a range of solvents with varying polarities. For polar substrates, consider more polar aprotic solvents like DMF or DMSO, or use a solvent mixture. Increasing the reaction temperature can also improve solubility.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., sodium tert-butoxide, 1.4 mmol), and this compound (0.01-0.05 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 3-5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Reaction Conditions to Mitigate Catalyst Deactivation
When encountering low yields or catalyst deactivation, a systematic screening of reaction parameters is recommended.
-
Parameter Screening: Set up a parallel array of reactions varying one parameter at a time, such as:
-
Base: Screen a panel of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Solvent: Test different anhydrous, degassed solvents (e.g., toluene, dioxane, THF, DME).
-
Temperature: Evaluate a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Catalyst Loading: Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%).
-
-
Analysis: Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the optimal conditions that maximize product yield and minimize byproduct formation.
Data Presentation
Table 1: Effect of Base and Solvent on a Model Buchwald-Hartwig Amination
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 95 |
| 2 | K₃PO₄ | Toluene | 100 | 78 |
| 3 | Cs₂CO₃ | Toluene | 100 | 85 |
| 4 | NaOtBu | Dioxane | 100 | 92 |
| 5 | NaOtBu | THF | 80 | 65 |
Note: This table is illustrative and actual results will vary depending on the specific substrates.
Visualizations
Caption: Catalytic cycle for a generic cross-coupling reaction.
Caption: Common deactivation pathways for palladium catalysts.
Caption: A workflow for troubleshooting low-yielding reactions.
References
- 1. This compound 1621274-19-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Regioselectivity in Allene Hydrosilylation with XantPhos Pd G4
Welcome to the technical support center for the regioselective hydrosilylation of allenes using the XantPhos Pd G4 catalyst system. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when using the this compound catalyst for allene (B1206475) hydrosilylation?
A1: The combination of a palladium catalyst with a bulky phosphine (B1218219) ligand like XantPhos generally favors the formation of the branched allylsilane product. This is due to the steric influence of the ligand during the catalytic cycle, which directs the silyl (B83357) group to the central carbon of the allene.
Q2: My reaction is showing low conversion or is stalling. What are the potential causes?
A2: Low conversion can be attributed to several factors. A primary concern with XantPhos is the potential formation of a catalytically less active bis-ligated palladium species, Pd(Xantphos)2, especially at high ligand concentrations. Other common issues include insufficient catalyst activation, presence of impurities in the reagents or solvent, or running the reaction at a suboptimal temperature. Ensure all reagents are pure and the solvent is anhydrous and degassed.
Q3: I am observing the formation of the linear vinylsilane instead of the desired branched allylsilane. How can I improve the regioselectivity?
A3: While the XantPhos ligand strongly favors the branched isomer, the formation of the linear product can be influenced by the electronic and steric properties of both the allene and the silane (B1218182). Highly substituted allenes or very bulky silanes may alter the regiochemical outcome. Additionally, the choice of solvent can sometimes influence the selectivity. Consider screening different solvents or adjusting the reaction temperature.
Q4: What are the advantages of using a G4 precatalyst like this compound?
A4: The fourth-generation (G4) Buchwald precatalysts are designed for high stability and solubility. They are air- and moisture-stable, making them easy to handle. A key advantage is their efficient and rapid generation of the active LPd(0) catalytic species under mild conditions, which leads to more reproducible results and often allows for lower catalyst loadings and shorter reaction times.
Q5: Can additives be used to improve the reaction?
A5: While the this compound system is generally robust, in some challenging cases, additives might be explored. For instance, the addition of a halide scavenger (like a silver salt) can sometimes be beneficial in palladium-catalyzed reactions, although this is less common in hydrosilylation. It is recommended to first optimize the primary reaction parameters (catalyst loading, temperature, solvent) before exploring additives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Inactivity: Formation of inactive Pd(Xantphos)2. 2. Poor Catalyst Activation: Insufficient temperature or presence of inhibitors. 3. Reagent/Solvent Quality: Presence of water, oxygen, or other impurities. | 1. Optimize Ligand:Palladium Ratio: Avoid a large excess of the XantPhos ligand. 2. Increase Temperature: Gradually increase the reaction temperature to facilitate catalyst activation. 3. Use High-Purity Reagents: Ensure the allene, silane, and solvent are of high purity and are anhydrous and degassed. |
| Poor Regioselectivity (Formation of Linear Isomer) | 1. Substrate Effects: Steric or electronic properties of the allene or silane favoring the linear product. 2. Solvent Effects: The polarity of the solvent can influence the transition state. 3. Reaction Temperature: Higher temperatures can sometimes lead to reduced selectivity. | 1. Substrate Modification: If possible, consider derivatives of the allene or silane with different steric profiles. 2. Solvent Screening: Test a range of anhydrous, degassed solvents with varying polarities (e.g., THF, dioxane, toluene). 3. Temperature Optimization: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Formation of Side Products (e.g., Dimerization, Isomerization) | 1. High Catalyst Loading: Can sometimes promote side reactions. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation or isomerization. 3. Presence of Protic Impurities: Can lead to desilylation or other undesired pathways. | 1. Reduce Catalyst Loading: Try decreasing the amount of this compound. 2. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. |
Data Presentation
The following table presents representative data for the hydrosilylation of allenes using a XantPhos ligand. While this specific data was generated using a copper-catalyzed system, it demonstrates the high efficiency and selectivity achievable with the XantPhos ligand in this transformation, which is expected to be similar in a palladium-catalyzed reaction.[1][2]
| Entry | Allene Substrate | Silane | Conversion (%) | Regioselectivity (Branched:Linear) | Isolated Yield (%) |
| 1 | Phenylallene | PhSiH₃ | 100 | >99:1 | 90 |
| 2 | Cyclohexylallene | PhSiH₃ | 100 | >99:1 | 88 |
| 3 | n-Butylallene | PhSiH₃ | 100 | >99:1 | 85 |
| 4 | Benzylallene | PhSiH₃ | 100 | >99:1 | 92 |
| 5 | Phenylallene | Ph₂SiH₂ | 98 | >99:1 | 87 |
Experimental Protocols
General Procedure for Allene Hydrosilylation using this compound:
-
Reaction Setup: In a glovebox, a dried Schlenk tube is charged with this compound (1-2 mol%). The tube is sealed, removed from the glovebox, and connected to a Schlenk line under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Anhydrous, degassed solvent (e.g., THF or toluene, 0.5 M) is added, followed by the allene (1.0 equivalent). The mixture is stirred for 5 minutes. The silane (1.1-1.2 equivalents) is then added dropwise.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between room temperature and 80 °C) and stirred vigorously.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired allylsilane product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for allene hydrosilylation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common reaction issues.
References
Technical Support Center: Enhancing Catalyst Stability in High-Temperature Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst stability in high-temperature coupling reactions.
Troubleshooting Guides
This section addresses specific issues encountered during high-temperature coupling reactions, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or Stalled Reaction Yield
Q1: My high-temperature coupling reaction shows low conversion or has stalled completely. What are the likely causes and how can I troubleshoot this?
A1: Low or stalled reaction yields at high temperatures often point towards catalyst deactivation. The primary culprits are typically thermal degradation, catalyst poisoning, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Decomposition (Palladium Black Formation): At elevated temperatures, the active Pd(0) species can agglomerate into inactive palladium black.[1]
-
Solution: Lower the reaction temperature and incrementally increase it to find an optimal balance between reaction rate and catalyst stability. Ensure rigorous degassing of solvents and reagents to remove oxygen, which can accelerate decomposition.[2] Consider using more robust ligands, such as bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which can stabilize the palladium center.[2]
-
-
Ligand Degradation: Phosphine-based ligands can degrade at high temperatures, leading to loss of catalyst activity.
-
Insufficient Catalyst Loading: The catalyst amount may be too low for the reaction scale and temperature.
-
Solution: While high catalyst loading is not always ideal, a modest increase can sometimes overcome deactivation issues. However, this should be a secondary approach after optimizing other parameters.
-
-
Poor Reagent Purity: Impurities in substrates, solvents, or bases can act as catalyst poisons.
-
Solution: Use high-purity, anhydrous, and degassed solvents and reagents.
-
Issue 2: Significant Catalyst Leaching
Q2: I am using a heterogeneous catalyst (e.g., Pd/C) and I suspect significant metal leaching into my product. How can I confirm and mitigate this?
A2: Catalyst leaching, where the metal detaches from its support and enters the solution, is a common problem with heterogeneous catalysts, especially at high temperatures. This not only reduces catalyst recyclability but can also contaminate the final product.
Potential Causes & Solutions:
-
Weak Metal-Support Interaction: The interaction between the palladium particles and the support material may be too weak to withstand the high-temperature reaction conditions.
-
Solution: Consider using a different support material with stronger metal-support interactions. Surface functionalization of the support can also enhance metal anchoring.
-
-
Solvent and Base Effects: The choice of solvent and base can significantly influence the rate of metal leaching.[5]
-
Solution: Screen different solvents and bases. In some cases, a less coordinating solvent or a weaker base can reduce leaching.
-
-
Oxidative Addition: The oxidative addition of the aryl halide to the supported catalyst can promote the leaching of palladium species into the solution.
-
Solution: While inherent to the catalytic cycle, optimizing other parameters like temperature and ligand (if applicable) can help minimize the residence time of the leached species in the solution, promoting redeposition.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q3: I am observing inconsistent yields and reaction profiles between batches of the same high-temperature coupling reaction. What could be causing this?
A3: Poor reproducibility is often a result of subtle variations in reaction setup and reagent quality, the effects of which are amplified at high temperatures.
Potential Causes & Solutions:
-
Atmosphere Control: Inconsistent removal of oxygen and moisture can lead to variable rates of catalyst deactivation.
-
Solution: Implement a consistent and rigorous degassing procedure for all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with an inert gas). Ensure a properly sealed reaction vessel under a positive pressure of an inert gas like argon or nitrogen.
-
-
Reagent Quality: The purity and water content of reagents, especially the base and solvent, can vary between batches.
-
Solution: Use reagents from the same batch for a series of experiments. If this is not possible, ensure the purity of each new batch is verified. Use freshly dried and distilled solvents.
-
-
Heating and Stirring: Inconsistent heating or inefficient stirring can create localized "hot spots" where the catalyst degrades more rapidly.
-
Solution: Use a calibrated heating mantle or oil bath with a thermocouple to ensure accurate and uniform temperature control. Employ efficient mechanical or magnetic stirring to maintain a homogeneous reaction mixture.
-
Frequently Asked Questions (FAQs)
Q4: What is the ideal temperature range for high-temperature coupling reactions?
A4: There is no single "ideal" temperature. It is highly dependent on the specific reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the substrates, and the catalyst system used. Generally, temperatures can range from 80°C to 150°C or even higher, particularly when using less reactive substrates like aryl chlorides.[6] It is crucial to experimentally determine the optimal temperature that provides a good reaction rate without causing significant catalyst decomposition.
Q5: How do I choose the right catalyst for a high-temperature coupling reaction?
A5: The choice of catalyst is critical for stability at high temperatures.
-
For Homogeneous Catalysis: Consider using catalysts with bulky, electron-rich ligands such as Buchwald-type phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands form more stable complexes with palladium, reducing the likelihood of decomposition.[3][7] Palladacycles are also known for their high thermal stability.[3][4]
-
For Heterogeneous Catalysis: Palladium on activated carbon (Pd/C) is a common choice. The properties of the support, such as surface area and porosity, and the palladium dispersion can significantly impact stability and activity.[5]
Q6: Can I reuse my catalyst for high-temperature reactions?
A6: For heterogeneous catalysts, reusability is a key advantage. However, high temperatures can lead to sintering (agglomeration of metal particles) and leaching, which reduce the catalyst's activity over subsequent runs. To assess reusability, the catalyst should be carefully recovered after the reaction (e.g., by filtration), washed, dried, and then tested in a new reaction under the same conditions. Analyzing the palladium content in the product solution after each cycle (e.g., by ICP-MS) is essential to quantify leaching.
Q7: What are the signs of catalyst deactivation that I can observe during the reaction?
A7: A common visual indicator of palladium catalyst decomposition is the formation of a black precipitate, known as "palladium black".[1] A change in the color of the reaction mixture from a clear, homogeneous solution to a dark, heterogeneous suspension is a strong indication of catalyst deactivation. Stalling of the reaction, as monitored by techniques like TLC or LC-MS, is another key sign.
Data Presentation
Table 1: Comparative Performance of Palladium Catalysts in High-Temperature Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3-Bromopyridine | 80 | 12 | 85 | 28 | [3] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | 100 | 1 | 98 | 98 | [8] |
| PEPPSI-IPr | 3-Bromopyridine | 100 | 2 | 98 | 196 | [3] |
| Pd/C | Aryl Bromides | 120 | 1 | ~90 | - |
Note: This data is synthesized from multiple sources for illustrative comparison. Direct comparison can be challenging due to variations in specific reaction conditions.
Table 2: Palladium Leaching from Heterogeneous Catalysts in High-Temperature Heck Reaction
| Catalyst | Temperature (°C) | Solvent | Leached Pd (ppm) | Reference |
| Pd/Al₂O₃ | 90 | DMF | 96 | |
| Pd/C | 100 | NMP | < 1 | [5] |
| Pd/C | 120 | NMP | > 1 |
Experimental Protocols
Protocol 1: Hot Filtration Test to Assess Homogeneous vs. Heterogeneous Catalysis
This test is used to determine if the catalytic activity originates from the solid heterogeneous catalyst or from leached metal species in the solution.
Methodology:
-
Set up the coupling reaction as usual with the heterogeneous catalyst.
-
Allow the reaction to proceed to approximately 20-50% conversion, monitored by TLC or LC-MS.
-
At this point, quickly and carefully filter the hot reaction mixture through a fine-pored, pre-heated filter (e.g., a syringe filter) to remove all solid catalyst particles.
-
Allow the filtrate to continue reacting at the same temperature.
-
Monitor the progress of the reaction in the filtrate.
-
Result Interpretation:
-
If the reaction in the filtrate continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution, and the reaction is at least partially homogeneous.
-
If the reaction in the filtrate stops, it suggests that the catalysis is truly heterogeneous, occurring on the surface of the solid catalyst.
-
-
Protocol 2: Quantification of Leached Palladium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines the general steps for preparing a sample from a completed reaction for the analysis of leached palladium.
Methodology:
-
Sample Collection: After the reaction is complete, take a precise volume or weight of the crude reaction mixture.
-
Sample Digestion: The organic matrix of the sample must be removed to prevent interference with the ICP-MS measurement. This is typically achieved by acid digestion.
-
Carefully add a strong oxidizing acid mixture (e.g., aqua regia - a mixture of nitric acid and hydrochloric acid) to the sample in a suitable digestion vessel.
-
Heat the sample according to a validated digestion program, often using a microwave digestion system for efficiency and safety.
-
-
Dilution: After digestion, the sample is cooled and diluted with high-purity deionized water to a known volume. The dilution factor must be recorded accurately.
-
Analysis: The diluted sample is then introduced into the ICP-MS instrument. The instrument is calibrated using a series of palladium standards of known concentrations.
-
Calculation: The concentration of palladium in the original reaction mixture is calculated by taking into account the dilution factor. The result is typically reported in parts per million (ppm) or parts per billion (ppb).
Protocol 3: Preparation of Spent Catalyst for Transmission Electron Microscopy (TEM) Analysis
TEM analysis can provide valuable information about changes in the catalyst's morphology, such as particle size and distribution, which can indicate sintering.
Methodology:
-
Catalyst Recovery: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent to remove any adsorbed organic residues. This is typically the same solvent used for the reaction.
-
Drying: Dry the washed catalyst thoroughly, for example, in a vacuum oven at a mild temperature.
-
Dispersion: Disperse a small amount of the dried, spent catalyst powder in a volatile solvent (e.g., ethanol (B145695) or isopropanol) using ultrasonication to create a fine suspension.
-
Grid Preparation: Place a drop of the catalyst suspension onto a TEM grid (typically a carbon-coated copper grid).
-
Evaporation: Allow the solvent to evaporate completely, leaving the catalyst particles dispersed on the grid.
-
Analysis: The prepared TEM grid can then be analyzed in a transmission electron microscope to observe the catalyst's morphology.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Buchwald Precatalysts: XantPhos Pd G4 vs. XPhos Pd G4 for Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Suzuki-Miyaura Cross-Coupling Reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The evolution of palladium precatalysts, particularly the fourth-generation (G4) Buchwald palladacycles, has further expanded the capabilities of this powerful transformation. This guide provides a comparative overview of two prominent G4 precatalysts: XantPhos Pd G4 and XPhos Pd G4.
Performance of XPhos Pd G4 in Suzuki-Miyaura Coupling
A study by Strømsodd et al. on the Suzuki-Miyaura cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) provides a clear comparison of the performance of different generations of XPhos palladium precatalysts. The data demonstrates the superior activity of the G4 variant.
Table 1: Comparison of XPhos Pd Precatalysts in a Suzuki-Miyaura Coupling Reaction [1]
| Catalyst | Base | Solvent/Volume Ratio | Concentration (M) | Conversion (%) |
| XPhos Pd G1 | K₂CO₃ | Dioxane/H₂O, 1:1 | 0.18 | 75 |
| XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O, 1:1 | 0.18 | 93 |
| XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O, 1:1 | 0.18 | 96 |
| XPhos Pd G4 | K₂CO₃ | Dioxane/H₂O, 1:1 | 0.18 | >99 |
The results clearly indicate that under these reaction conditions, XPhos Pd G4 achieves a near-quantitative conversion, outperforming the earlier generations of the precatalyst. This highlights the enhanced reactivity of the G4 system.
Experimental Protocol for Suzuki-Miyaura Coupling with XPhos Pd G4[1]
Reaction: Cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole.
Materials:
-
(5-Formylthiophen-2-yl)boronic acid
-
4-bromoanisole
-
XPhos Pd G4 (2 mol%)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel were added 4-bromoanisole (1 equivalent), (5-formylthiophen-2-yl)boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
XPhos Pd G4 (0.02 equivalents) was then added.
-
A solvent mixture of dioxane and water (1:1 v/v) was added to achieve a substrate concentration of 0.18 M.
-
The reaction mixture was stirred at 40°C for 1 hour.
-
Reaction progress was monitored by ¹H NMR spectroscopy to determine conversion.
This compound: An Overview
While specific quantitative data for the Suzuki-Miyaura coupling of aryl halides using this compound is not as readily available in the reviewed literature, its structural features and performance in other cross-coupling reactions suggest it is a highly effective catalyst. The XantPhos ligand is a bidentate phosphine (B1218219) with a large "bite angle," which can promote reductive elimination and stabilize the catalytic species.
Commercial suppliers list this compound as a suitable catalyst for a range of cross-coupling reactions, including the Suzuki-Miyaura coupling. Its G4 palladacycle structure offers the same advantages as other G4 precatalysts, such as high stability, solubility in common organic solvents, and the ability to generate the active Pd(0) species under mild conditions.
One study on the development of a Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions highlights its efficacy in C-N, C-S, and C-C bond formations. Although this was not a G4 palladacycle, it demonstrates the general utility of the XantPhos ligand in promoting challenging coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
The general mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Ligand Structures: XantPhos vs. XPhos
The primary difference between the two catalysts lies in the structure of their phosphine ligands. XantPhos is a bidentate ligand with a xanthene backbone, while XPhos is a bulky, electron-rich monophosphine ligand. This structural difference influences the coordination chemistry of the palladium center and can impact the catalyst's reactivity and substrate scope.
Caption: Structures of the XantPhos and XPhos ligands.
Conclusion
For researchers engaged in Suzuki-Miyaura cross-coupling reactions, the choice of catalyst is critical to success. The available data strongly supports the high efficacy of XPhos Pd G4 , particularly for challenging substrates where high conversion is paramount. Its performance in the provided example demonstrates a clear advantage over previous generations of the catalyst.
While direct comparative data for This compound in Suzuki couplings is less prevalent in the literature, its structural characteristics as a bidentate ligand with a wide bite angle, combined with the inherent advantages of the G4 palladacycle, make it a compelling option for consideration. Its proven effectiveness in other cross-coupling reactions suggests it is a powerful catalyst in its own right.
Ultimately, the optimal catalyst choice will depend on the specific substrates, desired reaction conditions, and empirical testing. This guide provides a data-driven starting point for researchers to make an informed decision between these two advanced and highly effective palladium precatalysts.
References
A Head-to-Head Comparison: XantPhos Pd G4 vs. Third-Generation Buchwald Precatalysts
For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the choice of catalyst is paramount to the success and efficiency of cross-coupling reactions. This guide provides an in-depth, data-driven comparison of the fourth-generation XantPhos Pd G4 precatalyst with commonly used third-generation Buchwald precatalysts, focusing on their performance in key synthetic transformations.
The evolution of palladium precatalysts has significantly advanced the field of cross-coupling chemistry, offering increasingly stable, active, and versatile catalytic systems. Third-generation (G3) Buchwald precatalysts, characterized by a 2-aminobiphenylpalladium mesylate backbone, have become a mainstay in academic and industrial laboratories due to their high reactivity and stability. The subsequent development of fourth-generation (G4) precatalysts, including this compound, aimed to address a key limitation of the G3 systems: the formation of a carbazole (B46965) byproduct during the activation of the precatalyst. This carbazole can, in some instances, inhibit the catalytic reaction or complicate product purification. G4 precatalysts were engineered to generate N-methylcarbazole instead, a more soluble and less problematic byproduct.[1]
This guide will delve into the practical implications of this generational shift, presenting experimental data for two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
At a Glance: Key Differences and Advantages
| Feature | Third-Generation (G3) Buchwald Precatalysts | This compound (Fourth-Generation) |
| Ligand Scaffold | Typically bulky, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) | Xantphos |
| Activation Byproduct | Carbazole | N-Methylcarbazole |
| Potential Issues with Byproduct | Can inhibit catalysis and complicate purification in some cases. | Generally more soluble and less inhibitory. |
| Generational Improvement | High activity and stability compared to earlier generations. | Designed to mitigate byproduct issues of G3 precatalysts.[1] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of a precatalyst is often judged by its ability to facilitate this transformation efficiently with a broad range of substrates, including challenging heteroaryl halides.
Table 1: Comparison of XPhos Buchwald Precatalysts (G1-G4) in a Suzuki-Miyaura Coupling
| Precatalyst | Time (min) | Conversion (%) |
| XPhos Pd G1 | 30 | ~60 |
| XPhos Pd G2 | 30 | ~80 |
| XPhos Pd G3 | 30 | >95 |
| XPhos Pd G4 | <30 | 100 |
Reaction Conditions: (5-formylthiophen-2-yl)boronic acid, 4-bromoanisole (B123540), K3PO4, dioxane, 40 °C.
This data clearly demonstrates the progression in catalytic efficiency, with the G4 precatalyst achieving complete conversion in the shortest time. While this comparison uses the XPhos ligand, it underscores the general trend of improved performance with later-generation precatalysts. For automated synthesis applications, it has been noted that XPhos Pd G4 did not show a statistically significant advantage in product yield or production cost when compared to XPhos Pd G3, suggesting that for certain applications, the choice may be nuanced.[2]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of ligand and precatalyst generation can significantly impact the reaction's scope and efficiency, particularly with challenging substrates like unactivated aryl chlorides.
Direct comparative data for this compound versus a G3 precatalyst in the same Buchwald-Hartwig amination reaction is limited in the available literature. However, studies on related systems provide valuable context. For instance, in the amination of unactivated aryl chlorides, the specialized ligand NIXANTPHOS was shown to outperform XantPhos, suggesting that the choice of ligand is critical for this specific transformation and that XantPhos may not be the optimal choice for all Buchwald-Hartwig applications.[3][4]
To provide a practical comparison, we present representative data for a G3 precatalyst, BrettPhos Pd G3, in the amination of an aryl chloride.
Table 2: Performance of BrettPhos Pd G3 in the Buchwald-Hartwig Amination of an Aryl Chloride
| Entry | Amine | Product | Yield (%) |
| 1 | n-Hexylamine | N-(4-cyanophenyl)hexan-1-amine | 98 |
| 2 | Morpholine | 4-(4-cyanophenyl)morpholine | 95 |
| 3 | Aniline | 4-aminobenzonitrile | 92 |
Reaction Conditions: 4-chlorobenzonitrile, amine, NaOtBu, Toluene, 100 °C.
This data highlights the high efficiency of the BrettPhos Pd G3 precatalyst for the amination of a challenging aryl chloride substrate. While a direct comparison with this compound is not available, this provides a benchmark for the performance of a highly effective G3 system.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results.
General Experimental Protocol for Suzuki-Miyaura Coupling using a Third-Generation Buchwald Precatalyst (tBuXPhos Pd G3) [5]
An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K3PO4, 2.0-3.0 equiv), and the tBuXPhos Pd G3 precatalyst (1-2 mol%). The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon). The degassed solvent (e.g., dioxane) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination using a Third-Generation Buchwald Precatalyst [6]
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)2, 0.02 equiv), the phosphine (B1218219) ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv). The anhydrous, deoxygenated solvent (e.g., toluene) is added, followed by the aryl halide (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is then heated (e.g., to 100 °C) and stirred until the starting material is consumed, as monitored by GC or LC-MS. After cooling, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.
Mechanistic Overview: Activation and Catalytic Cycle
The efficacy of Buchwald precatalysts lies in their ability to efficiently generate the active monoligated Pd(0) species, which enters the catalytic cycle.
Caption: Activation of G3 and G4 precatalysts to the active Pd(0) species.
Once the active (L)Pd(0) catalyst is formed, it enters the respective catalytic cycle for either the Suzuki-Miyaura or Buchwald-Hartwig reaction.
Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Conclusion
Both third-generation Buchwald precatalysts and the fourth-generation this compound are highly effective catalysts for cross-coupling reactions. The primary advantage of this compound lies in its design to circumvent the potential issues associated with the carbazole byproduct formed from G3 precatalysts. For many applications, particularly in large-scale synthesis where purification can be challenging, this can be a significant advantage.
However, the choice of catalyst is highly dependent on the specific substrates and reaction conditions. As the data suggests, later-generation precatalysts can offer improved reaction times and efficiency. For routine transformations, especially in automated synthesis platforms, the cost-effectiveness and comparable yields of G3 precatalysts may make them a more practical choice. Ultimately, empirical screening of catalysts and conditions remains the most reliable approach to identifying the optimal system for a given transformation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
XantPhos Pd G4: A Comparative Performance Guide for Challenging Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving high yields and efficiency, especially when dealing with sterically hindered, electron-rich, or otherwise challenging substrates. This guide provides an objective comparison of the XantPhos Pd G4 precatalyst against other common alternatives in Suzuki-Miyaura and Buchwald-Hartwig couplings, supported by experimental data.
Executive Summary
This compound is a fourth-generation Buchwald precatalyst known for its high stability, solubility, and the generation of a less intrusive N-methylcarbazole byproduct upon activation.[1] It is particularly effective in specific applications such as the aminocarbonylation of (hetero)aryl bromides, where it can provide excellent yields under mild conditions.[1][2][3][4] However, for other challenging transformations, such as the Buchwald-Hartwig amination of unactivated aryl chlorides, alternative ligands and precatalysts may offer superior performance. This guide will delve into the specific strengths and weaknesses of this compound to aid in catalyst selection for your specific synthetic challenge.
Catalytic Activation and Reaction Pathway
The efficacy of G4 precatalysts stems from their reliable and rapid generation of the active Pd(0) species. The activation process, along with the subsequent catalytic cycle for a generic cross-coupling reaction, is outlined below.
Caption: Activation of this compound and the general catalytic cycle for cross-coupling.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. For challenging substrates, such as sterically hindered or heteroaryl halides, the choice of ligand is critical. While this compound is a competent catalyst, ligands like XPhos often demonstrate superior performance in these specific cases.
Table 1: Comparison of Catalysts in Suzuki-Miyaura Coupling of Challenging Substrates
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/XPhos (0.5) | K₃PO₄ | MeOH/THF | RT | 0.5 | 84 |
| 2 | 2-Chlorothiophene | 3-Furanboronic acid | Pd₂(dba)₃/XPhos (1) | Cs₂CO₃ | MeOH/THF | RT | 24 | 75[5] |
| 3 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.67 | 90[6] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The performance of XantPhos-based catalysts can vary significantly depending on the nature of the aryl halide.
Table 2: Comparison of Catalysts in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos (1.5/3.0) | NaOtBu | Toluene (B28343) | Reflux | 6 | 94[7] |
| 2 | Unactivated Aryl Chloride | Aniline | Pd(dba)₂/NIXANTPHOS (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 3 | Unactivated Aryl Chloride | Aniline | Pd(dba)₂/XantPhos (2) | NaOtBu | Toluene | 100 | 18 | <5 |
The data in entries 2 and 3 highlight the lower efficacy of XantPhos for the amination of unactivated aryl chlorides compared to the modified NIXANTPHOS ligand.
Strength of this compound: Aminocarbonylation
A key area where this compound demonstrates exceptional performance is in the aminocarbonylation of (hetero)aryl bromides. The use of the G4 precatalyst allows for these reactions to proceed at lower temperatures and with lower catalyst loadings compared to traditional methods, providing access to challenging products in high yields.[2][3][4]
Table 3: Performance of this compound in Aminocarbonylation of (Hetero)Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | 1.0 | Et₃N | Dioxane | 40 | 16 | 98[2] |
| 2 | 4-Bromoacetophenone | Morpholine | 1.0 | Et₃N | Dioxane | 40 | 16 | 96[2] |
| 3 | 3-Bromobenzonitrile | Morpholine | 1.0 | Et₃N | Dioxane | 40 | 16 | 95[2] |
| 4 | 2-Bromopyridine | Ethanolamine | 1.0 | Et₃N | Dioxane | 40 | 16 | 95[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride (Adapted from XPhos Protocol)
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF/EtOH/H₂O)
Procedure:
-
To a reaction vessel, add the aryl chloride, arylboronic acid, and base.
-
Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C, potentially using microwave irradiation) and stir until the starting material is consumed as monitored by TLC or LC-MS.[6]
-
Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride (Adapted from XPhos Protocol)
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried, two-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[7]
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine.
-
Heat the resulting mixture to reflux for 6 hours, or until completion as monitored by GC or TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Aminocarbonylation of a Heteroaryl Bromide with this compound
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (1.0 mol%)
-
Triethylamine (B128534) (Et₃N) (3.2 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a dry reaction vessel, add the heteroaryl bromide, amine, and this compound.
-
Seal the vessel and evacuate and backfill with carbon monoxide (from a balloon) three times.
-
Add degassed 1,4-dioxane and triethylamine via syringe.
-
Stir the reaction mixture under a CO atmosphere (balloon) at the desired temperature (e.g., 40 °C) for 16 hours.[2]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired amide product.
Conclusion
This compound is a robust and highly effective precatalyst for specific classes of challenging cross-coupling reactions, most notably the low-temperature aminocarbonylation of heteroaryl bromides. Its stability and ease of activation make it a valuable tool in the synthetic chemist's arsenal. However, for other difficult transformations, such as the Suzuki-Miyaura coupling of highly hindered substrates or the Buchwald-Hartwig amination of unactivated aryl chlorides, alternative ligands like XPhos or NIXANTPHOS may provide superior results. Careful consideration of the specific substrates and reaction type is crucial for optimal catalyst selection.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Pd-catalyzed aminocarbonylation of (hetero)aryl bromides with a palladacycle precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst - Organic Letters - Figshare [figshare.com]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nasc.ac.in [nasc.ac.in]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of XantPhos Pd G4 Catalyzed C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency. The choice of catalyst system, particularly the ligand and the palladium precatalyst generation, is critical for reaction success, influencing yields, reaction times, and substrate scope. This guide provides a comparative analysis of the kinetic performance of the XantPhos Pd G4 precatalyst in C-N bond formation, contextualized with other relevant palladium catalyst systems. While direct, side-by-side kinetic studies across a broad range of catalysts are limited in published literature, this guide compiles available data to offer valuable insights for catalyst selection and reaction optimization.
Catalytic Performance: A Comparative Overview
The performance of palladium catalysts in Buchwald-Hartwig amination is intrinsically linked to the properties of the phosphine (B1218219) ligand and the generation of the precatalyst. Fourth-generation (G4) Buchwald precatalysts, like this compound, offer advantages over earlier generations, including enhanced stability and higher solubility in common organic solvents.[1] This leads to more consistent and reproducible catalytic activity.
The XantPhos ligand itself is known for its large bite angle, which can facilitate challenging reductive elimination steps in the catalytic cycle. However, high concentrations of the XantPhos ligand can be detrimental, leading to the formation of a less active bis-ligated palladium species, Pd(Xantphos)₂, which can inhibit the reaction rate.[2]
The following tables summarize the performance of this compound and other relevant palladium catalysts in C-N cross-coupling reactions. It is important to note that the reaction conditions vary between studies, which can significantly impact performance metrics.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XantPhos Pd G3 | Aryl Halide | Amine | DBU | MeCN/PhMe | 140 | 1 | - | [3][4] |
| (RuPhos)Pd G4 | 1-chloro-4-fluorobenzene | Morpholine | - | - | - | - | 55 | [5] |
| (RuPhos)Pd G3 | 1-chloro-4-fluorobenzene | Morpholine | - | - | - | - | ~3 | [5] |
| (RuPhos)Pd G5 | 1-chloro-4-fluorobenzene | Morpholine | - | - | - | - | 27 | [5] |
| NIXANTPHOS/Pd | Unactivated aryl chlorides | Various | - | - | - | - | Good to Excellent | [6] |
| Xantphos/Pd | Unactivated aryl chlorides | Various | - | - | - | - | Poor | [6] |
Table 1: Comparative Performance of Palladium Catalysts in C-N Cross-Coupling Reactions.
| Catalyst System | Key Kinetic Insights | Reference |
| RuPhos Pd G4 | In the amination of a brominated spirocycle, kinetic analysis revealed a turnover-limiting reductive elimination. | [7] |
| BrettPhos-Pd | For the amination of 3-bromoanisole, the rate-limiting step is oxidative addition. | [5][8][9] |
| RuPhos-Pd | For the amination of 3-bromoanisole, the rate-limiting step is reductive elimination. | [5][8][9] |
| This compound | A full kinetic analysis showed a 0th order dependence on aryl halide, amine, and base, suggesting a turnover-limiting reductive elimination in the studied system. | [7] |
Table 2: Mechanistic Insights from Kinetic Studies of Buchwald-Hartwig Amination.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible kinetic data. Below is a generalized procedure for monitoring the kinetics of a Buchwald-Hartwig amination reaction.
General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination:
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), and an internal standard (e.g., dodecane).
-
Solvent Addition: Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or dioxane) is added to the reaction vessel.
-
Pre-heating: The reaction mixture is stirred and heated to the desired temperature.
-
Catalyst Injection: The reaction is initiated by injecting a stock solution of the palladium precatalyst (e.g., this compound, 0.1-1 mol%) into the reaction mixture at time t=0.
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at regular time intervals. Each aliquot is immediately quenched (e.g., with a dilute acid solution) and diluted for analysis.
-
Analysis: The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy to determine the concentrations of reactants and products.
-
Data Processing: The concentration of the product is plotted against time to generate a reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve. Further analysis can be performed to determine reaction orders with respect to each component.
Visualizations
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for conducting a kinetic study of a catalytic reaction.
Caption: Experimental workflow for kinetic analysis.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 7. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of XantPhos Palladium Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystal structures of palladium complexes featuring the XantPhos (B1684198) ligand. By examining key structural parameters and comparing them with those of complexes containing other common phosphine (B1218219) ligands, this document aims to provide valuable insights for catalyst design and reaction optimization in cross-coupling and other palladium-catalyzed transformations critical to drug development and chemical synthesis.
Introduction to XantPhos and its Significance
XantPhos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) is a bulky, electron-rich diphosphine ligand renowned for its ability to form highly active and stable palladium catalysts. Its unique rigid xanthene backbone imposes a wide "bite angle" – the P-Pd-P bond angle – which is crucial in promoting challenging catalytic steps such as reductive elimination. Understanding the precise three-dimensional arrangement of atoms in these complexes through X-ray crystallography is paramount for elucidating structure-activity relationships.
Structural Features of XantPhos Palladium Complexes
X-ray diffraction studies of various XantPhos palladium complexes have consistently revealed several key structural characteristics:
-
Square Planar Geometry: Palladium(II) complexes of XantPhos typically adopt a distorted square planar geometry around the palladium center.
-
Wide Bite Angle: The defining feature of XantPhos is its large P-Pd-P bite angle, which can range from approximately 104° to over 150° depending on the specific complex and the oxidation state of the palladium.[1] This wide angle is a direct consequence of the rigid xanthene backbone of the ligand.
-
Trans-Chelation: In many instances, XantPhos exhibits a trans-chelating coordination mode, which is relatively rare for diphosphine ligands and is a key factor in its catalytic efficacy.[1]
-
Flexibility in Coordination: While known for its large bite angle, the XantPhos ligand also demonstrates a degree of flexibility, allowing it to accommodate different oxidation states and coordination environments of the palladium center.
Comparative Crystallographic Data
To provide a clear comparison, the following tables summarize key crystallographic parameters for representative palladium complexes with XantPhos and other commonly used phosphine ligands such as DPPF (1,1'-bis(diphenylphosphino)ferrocene), DPEPhos (bis(2-diphenylphosphinophenyl)ether), and Buchwald-type ligands.
Table 1: Crystallographic Data for (L)PdCl₂ Complexes
| Ligand (L) | P-Pd-P Angle (°) | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | CCDC Number |
| XantPhos | 109.8 | 2.26, 2.27 | 2.35, 2.36 | 156093 |
| DPPF | 99.2 | 2.25, 2.26 | 2.34, 2.35 | 112173 |
| DPEPhos | 102.5 | 2.25, 2.26 | 2.35, 2.36 | 102390 |
| SPhos | - | 2.30 | 2.38 | 632957 |
Table 2: Crystallographic Data for (L)Pd(Aryl)X Complexes
| Ligand (L) | Complex | P-Pd-P Angle (°) | Pd-P Bond Length (Å) | Pd-C Bond Length (Å) | Pd-X Bond Length (Å) | CCDC Number |
| XantPhos | (XantPhos)Pd(Ph)Br | 150.7 | 2.34, 2.35 | 2.02 | 2.52 | 169009[1] |
| DPPF | (DPPF)Pd(Ph)Cl | 99.5 | 2.31, 2.32 | 2.03 | 2.39 | 112174 |
| RuPhos | (RuPhos)Pd(Ph)Cl | - | 2.29 | 2.01 | 2.40 | 840830 |
Experimental Protocols
General Synthesis of (XantPhos)PdCl₂
A representative procedure for the synthesis of (XantPhos)PdCl₂ is as follows:
-
To a solution of Pd(cod)Cl₂ (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂), a solution of XantPhos (1 equivalent) in CH₂Cl₂ is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 2-4 hours, during which a yellow precipitate typically forms.
-
The precipitate is collected by filtration, washed with cold CH₂Cl₂ and diethyl ether, and dried under vacuum to yield the (XantPhos)PdCl₂ complex.
Crystallization
Growing single crystals suitable for X-ray diffraction often requires careful optimization of conditions. A general approach is slow vapor diffusion:
-
A saturated solution of the palladium complex is prepared in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents).
-
This solution is placed in a small vial, which is then placed inside a larger, sealed container containing a less polar "anti-solvent" (e.g., pentane, hexane, or diethyl ether).
-
Over several days, the anti-solvent slowly diffuses into the vial containing the complex solution, reducing the solubility of the complex and promoting the growth of single crystals.
Visualizing Structures and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General coordination of a XantPhos ligand to a palladium center.
Caption: A typical experimental workflow for X-ray crystallography.
Conclusion
The unique structural features of XantPhos palladium complexes, particularly the wide P-Pd-P bite angle imposed by the rigid xanthene backbone, are central to their high catalytic activity. This guide provides a comparative overview of these structural parameters, offering a valuable resource for researchers in the field. The provided experimental outlines and visualizations aim to facilitate a deeper understanding and further exploration of these important catalytic systems. For detailed crystallographic information, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) using the provided reference numbers.
References
XantPhos Pd G4: A Comparative Guide to C-C and C-S Cross-Coupling Efficacy
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides a detailed comparison of the fourth-generation Buchwald precatalyst, XantPhos (B1684198) Pd G4, against other common palladium catalysts in both carbon-carbon (C-C) and carbon-sulfur (C-S) bond formation. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed catalyst selection for their synthetic needs.
Introduction to XantPhos Pd G4
This compound is a highly active and versatile palladium precatalyst. As a fourth-generation Buchwald precatalyst, it offers significant advantages, including being air- and moisture-stable, exhibiting high solubility in common organic solvents, and enabling the efficient and rapid generation of the active monoligated Pd(0) species under mild conditions.[1] These features often translate to lower catalyst loadings, shorter reaction times, and more consistent results compared to earlier generation catalysts or in-situ generated catalytic systems.[2] The XantPhos ligand, a bulky and electron-rich bisphosphine, is particularly effective in promoting the key steps of the catalytic cycle.[3][4]
C-C Cross-Coupling Reactions: A Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this compound is benchmarked against other widely used palladium catalysts in the coupling of various aryl halides with boronic acids.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | (Hetero)aryl Bromides | Various | Various | Various | RT - 100 | 1 - 24 | Good to Excellent | |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | Phenylboronic acid | K3PO4 | Dioxane/H2O | 120 (MW) | 0.5 | 92 | [2] |
| RuPhos Pd G4 | 3-chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole | Phenylboronic acid | Na2CO3 | Dioxane/H2O | 100 | - | 87 | [5] |
| Pd(OAc)2 / XPhos (1.2 eq) | 4-chlorotoluene | Phenylboronic acid | K3PO4 | MeOH/THF | RT | 1 | 84 | [6] |
| Pd(dppf)Cl2 | Aryl Bromide | Arylboronic acid | K2CO3 | Dioxane/H2O | 85-100 | 12 | High | [7] |
| Pd/C (0.25 mol%) | Aryl Bromide | Phenylboronic acid | K2CO3 | Ethanol/H2O | 80 | 1 | 98 | [8] |
Key Observations:
-
High Activity and Broad Scope: this compound, along with other G4 precatalysts like RuPhos Pd G4, demonstrates high efficacy in coupling challenging substrates, including heteroaryl chlorides, often with excellent yields.[5]
-
Mild Reaction Conditions: The use of Buchwald G4 precatalysts can facilitate reactions at lower temperatures and with shorter reaction times compared to traditional catalyst systems.[9]
-
Comparison with other Buchwald Ligands: While direct head-to-head comparisons under identical conditions are not always available, studies on related G4 systems with ligands like XPhos and RuPhos show comparable high performance, suggesting that the choice of ligand can be tailored to the specific substrate.[2][5][6]
-
Heterogeneous Catalysts: While homogeneous catalysts like this compound offer high activity, heterogeneous catalysts like Pd/C can also be highly effective and offer the advantage of easier separation, as demonstrated by the high yield obtained in the Suzuki-Miyaura coupling.[8]
C-S Cross-Coupling Reactions: Thioether Formation
The formation of C-S bonds is crucial in the synthesis of many pharmaceuticals and agrochemicals. XantPhos-ligated palladium catalysts have shown significant promise in these transformations.
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 / XantPhos | 4-Bromotoluene | 4-tert-Butylbenzenethiol | NaOt-Bu | Toluene | 100 | 18 | 98 | [10] |
| Pd2(dba)3 / XantPhos | 4-Chlorotoluene | 4-tert-Butylbenzenethiol | NaOt-Bu | Toluene | 100 | 18 | 95 | [10] |
| Pd(OAc)2 / DiPPF | 4-Chlorotoluene | 1-Dodecanethiol | K3PO4 | Toluene | 100 | 18 | 96 | [11] |
| Cu(OAc)2·H2O / 2,2'-Biimidazole | 4-Iodoanisole | 4-Methylbenzenethiol | K2CO3 | DMSO | 80 | 3 | 95 |
Key Observations:
-
Efficacy with Aryl Bromides and Chlorides: The Pd2(dba)3/XantPhos system is highly effective for the coupling of both aryl bromides and the more challenging aryl chlorides with thiols, affording excellent yields.[10]
-
Alternative Ligand Systems: The Pd(OAc)2/DiPPF system also provides high yields for the coupling of aryl chlorides, indicating that other bulky, electron-rich phosphine (B1218219) ligands are also effective for C-S bond formation.[11]
-
Copper-Catalyzed Alternatives: For aryl iodides, copper-catalyzed systems can be a viable and more economical alternative to palladium, providing high yields under relatively mild conditions. While not a direct comparison of performance under identical conditions, this highlights the availability of different catalytic approaches depending on the substrate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K3PO4, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add this compound (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF, to a concentration of 0.1-0.2 M).
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
General Procedure for C-S Cross-Coupling using a Pd/XantPhos System
This protocol is based on the use of Pd2(dba)3/XantPhos and can be adapted for this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd2(dba)3 (0.01 mmol, 1 mol% Pd), XantPhos (0.022 mmol, 2.2 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: The aryl halide (1.0 mmol, 1.0 equiv.) and the thiol (1.2 mmol, 1.2 equiv.) are added, followed by the addition of degassed solvent (e.g., toluene, to a concentration of 0.2 M).
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 18 h).
-
Work-up and Purification: The work-up and purification follow a similar procedure to the Suzuki-Miyaura coupling described above.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and C-S cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the C-S cross-coupling reaction (Thioetherification).
Conclusion
This compound stands out as a highly efficient and robust precatalyst for both C-C and C-S cross-coupling reactions. Its stability, high activity at low catalyst loadings, and broad substrate compatibility make it an excellent choice for a wide range of synthetic applications. While direct, comprehensive comparative data under identical conditions can be sparse in the literature, the available evidence strongly supports its position as a leading catalyst in modern organic synthesis. For C-C couplings, it is a top-tier choice, especially for challenging substrates. In C-S couplings, XantPhos-based systems demonstrate excellent performance with both aryl bromides and chlorides. The selection of the optimal catalyst will always depend on the specific substrates and desired reaction conditions, and this guide serves as a valuable resource for making that determination.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 7. Palladium-catalyzed carbon-sulfur or carbon-phosphorus bond metathesis by reversible arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Ligands for Palladium-Catalyzed Amidation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed amidation, a key transformation in this domain, heavily relies on the choice of ligand to achieve high yields, broad substrate scope, and mild reaction conditions. This guide provides a comparative analysis of prominent phosphine (B1218219) ligands used in palladium-catalyzed amidation, supported by experimental data to facilitate informed ligand selection.
The performance of a palladium catalyst in amidation is intricately linked to the steric and electronic properties of its coordinating ligand. The ideal ligand should promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination from the palladium(II) intermediate to form the desired C-N bond. This guide focuses on a comparative evaluation of some of the most widely employed classes of ligands: Buchwald's biaryl phosphines, Xantphos, and Josiphos-type ligands.
Comparative Performance of Ligands
To provide a clear comparison, we have compiled data for the palladium-catalyzed amidation of a model reaction: the coupling of an aryl halide with a primary amide. The following table summarizes the performance of various ligands under optimized conditions, highlighting key metrics such as yield, catalyst loading, and reaction time.
| Ligand | Aryl Halide | Amide | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos | 4-Chlorotoluene | Benzamide | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 110 | 18 | 95 | 2 | [1] |
| RuPhos | 4-Chlorotoluene | Benzamide | RuPhos Pd G3 | LHMDS | THF | 80 | 4 | 92 | 2 | [2] |
| BrettPhos | 3-Chloropyridine | Piperidine | BrettPhos Pd G4 | LHMDS | THF | 65 | 12 | 85 | 1 | [3] |
| Xantphos | 4-Bromotoluene | Benzamide | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 4 | 84 | 1 | [4] |
| Josiphos | Aryl Chloride | Primary Amine | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 24 | High | 1-2 | [5] |
Note: Yields and reaction conditions are sourced from various publications and may not represent a direct head-to-head comparison under identical conditions. However, the data provides a strong indication of the general efficacy of each ligand. Buchwald's biaryl phosphine ligands, such as XPhos and RuPhos, generally exhibit high activity for the amidation of challenging aryl chlorides.[5] Xantphos is a versatile ligand effective for a range of aryl halides.[4][6] Josiphos-type ligands have also demonstrated high efficiency in C-N coupling reactions.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for palladium-catalyzed amidation using some of the highlighted ligands.
General Procedure for Palladium-Catalyzed Amidation with a Biaryl Phosphine Ligand (e.g., XPhos)
This procedure is adapted from literature for the coupling of an aryl chloride with a primary amide.[1]
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.8 mmol). The tube is evacuated and backfilled with argon.
-
Addition of Reagents: The aryl chloride (1.0 mmol) and the amide (1.2 mmol) are added to the Schlenk tube, followed by the addition of tert-butanol (B103910) (t-BuOH) (5 mL) under argon.
-
Reaction: The Schlenk tube is sealed and the reaction mixture is stirred at 110 °C for 18 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amide.
General Procedure for Palladium-Catalyzed Amidation with Xantphos
This procedure is a general method for the coupling of aryl halides with amides.[4][7]
-
Reaction Setup: A flame-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.015 mmol, 1.5 mol%), the aryl halide (1.0 mmol), the amide (1.2 mmol), and Cs₂CO₃ (1.4 mmol).
-
Inert Atmosphere: The Schlenk tube is capped with a rubber septum, evacuated, and backfilled with argon (this cycle is repeated twice).
-
Solvent Addition: Anhydrous 1,4-dioxane (B91453) (5 mL) is added via syringe.
-
Reaction: The tube is sealed and the mixture is stirred at 100 °C for the time indicated in the respective study (typically 4-24 hours).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language for Graphviz.
Caption: A generalized catalytic cycle for palladium-catalyzed amidation.
Caption: A typical experimental workflow for screening different ligands.
Conclusion
The selection of an appropriate ligand is a critical parameter in the success of palladium-catalyzed amidation reactions. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group have demonstrated remarkable efficiency, particularly for the challenging coupling of aryl chlorides. Xantphos remains a robust and versatile option for a wide array of substrates. The choice of ligand should be guided by the specific substrates involved, with careful consideration of their electronic and steric properties. The provided data and protocols serve as a valuable starting point for researchers to design and optimize their C-N bond-forming reactions.
References
- 1. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Evaluating XantPhos Pd G4 in Microscale High-Throughput Screening: A Comparative Guide
In the fast-paced environment of drug discovery and chemical research, the efficiency of catalyst screening is paramount. High-throughput screening (HTS) has emerged as a powerful methodology to rapidly evaluate numerous catalysts and reaction conditions on a microscale, saving time, resources, and accelerating the discovery of optimal synthetic routes. This guide provides a comparative analysis of the XantPhos Pd G4 precatalyst's performance in microscale HTS for cross-coupling reactions, benchmarked against other commonly used palladium catalysts.
Performance Comparison of Palladium Precatalysts
The selection of an appropriate catalyst is critical for the success of cross-coupling reactions. Fourth-generation Buchwald precatalysts, such as this compound, offer advantages in terms of stability, activity, and ease of use. They are designed to be air- and moisture-stable, facilitating handling in HTS workflows.[1][2] The G4 catalysts also generate a less intrusive N-methylcarbazole byproduct compared to the carbazole (B46965) produced from G3 catalysts, which can sometimes inhibit the reaction or complicate purification.[2]
Below are comparative data from high-throughput screening of various palladium precatalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Table 1: Performance in Suzuki-Miyaura Coupling
A comparative study of various palladium precatalysts for the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid highlights the differences in their efficacy. While direct data for this compound in this specific screen is not available, the performance of a related G3 precatalyst provides a valuable benchmark.
| Precatalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ (in-situ) | XPhos (1.2 eq) | K₃PO₄ | MeOH/THF | 84[3] |
| Pd(OAc)₂ (in-situ) | XPhos (0.8 eq) | K₃PO₄ | MeOH/THF | 44[3] |
| AllylPd(XPhos)Cl | - | K₃PO₄ | MeOH/THF | >95[4] |
| CrotylPd(XPhos)Cl | - | K₃PO₄ | MeOH/THF | >95[4] |
| XantPhos Pd G3 | - | Various | Various | Variable |
Note: The performance of XantPhos Pd G3 is included for a general comparison; specific yield data under these exact conditions was not found in the search results.
Table 2: Catalyst Screening for Buchwald-Hartwig Amination
In a high-throughput screen for the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene, different generations of Buchwald catalysts with the RuPhos ligand were compared, demonstrating the superior activity of the G4 system.
| Precatalyst | Ligand | Product Yield (%) after 2h |
| (RuPhos)Pd G3 | RuPhos | ~3[5] |
| (RuPhos)Pd G4 | RuPhos | 55 [5] |
| (RuPhos)Pd G5 | RuPhos | 27[5] |
This data suggests that the G4 precatalyst generation, to which this compound belongs, can offer significantly improved performance in C-N coupling reactions compared to G3 and G5 catalysts with the same ligand.[5] The higher solubility and stability of G4 precatalysts contribute to their enhanced catalytic activity.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful high-throughput screening. Below are representative methodologies for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions performed in a 96-well plate format.
Protocol 1: Microscale Suzuki-Miyaura Coupling Screen
This protocol is adapted from a general procedure for screening palladium precatalysts.[3]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Boronic acid (e.g., phenylboronic acid)
-
Palladium precatalysts (e.g., this compound, other Buchwald catalysts, etc.)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., a mixture of methanol (B129727) and THF)
-
Internal standard (e.g., naphthalene)
-
96-well reaction block with glass vials and stir bars
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide (e.g., 0.5 M), boronic acid (e.g., 0.55 M), and base (e.g., 0.55 M) in the chosen solvent system.
-
Catalyst Plate Preparation: Dispense 1 µmol of each palladium precatalyst into individual wells of the 96-well plate.
-
Reagent Addition: Using a liquid handler or multichannel pipette, add the stock solutions of the aryl halide, boronic acid, and base to each well.
-
Reaction Execution: Seal the reaction plate and place it on a magnetic stirrer hotplate. Stir the reactions at a controlled temperature for a specified time (e.g., 1-24 hours).
-
Work-up and Analysis: After cooling to room temperature, add a solution of an internal standard to each well. Dilute the samples and analyze by GC-FID, LC-MS, or other suitable analytical techniques to determine the product yield.[3]
Protocol 2: Microscale Buchwald-Hartwig Amination Screen
This protocol is a generalized procedure for a high-throughput Buchwald-Hartwig amination experiment.[6][7]
Materials:
-
Aryl halide (e.g., 1-chloro-4-fluorobenzene)
-
Amine (e.g., morpholine)
-
Palladium precatalysts (e.g., this compound and others)
-
Base (e.g., NaOtBu, LHMDS)
-
Solvent (e.g., dioxane, toluene)
-
96-well reaction block with glass vials and stir bars
Procedure:
-
Glovebox Setup: Perform all manipulations under an inert atmosphere in a glovebox.
-
Catalyst and Base Dispensing: Dispense the solid palladium precatalysts and bases into the wells of the 96-well plate.
-
Substrate Addition: Add the aryl halide and amine to each well, either as neat liquids or as stock solutions.
-
Solvent Addition: Dispense the reaction solvent into each well.
-
Reaction: Seal the plate and heat with stirring for the desired time.
-
Quenching and Analysis: After cooling, quench the reactions and prepare the samples for analysis by GC or LC-MS to determine the conversion and yield.
Visualizations
To better illustrate the processes involved, the following diagrams depict a typical high-throughput screening workflow and the catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Mechanistic Insights into XantPhos/Pd-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in palladium-catalyzed cross-coupling reactions, directly influencing catalytic activity, selectivity, and substrate scope. Among the vast library of phosphine (B1218219) ligands, XantPhos has emerged as a privileged ligand due to its unique structural features, notably its wide natural bite angle. This guide provides a comprehensive comparison of XantPhos/Pd catalyst systems with other common alternatives in key cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.
The Decisive Role of the Bite Angle
XantPhos, a xanthene-based diphosphine ligand, is characterized by a large and flexible P-Pd-P bite angle, typically around 108-112°. This structural attribute is believed to be crucial for its high catalytic activity. The wide bite angle can promote the reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions, and can also stabilize the catalytically active monoligated Pd(0) species. In contrast, ligands with smaller bite angles, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can favor different reaction pathways or exhibit lower catalytic efficiency in certain transformations.
Performance in Key Palladium-Catalyzed Reactions
The efficacy of a catalyst system is best evaluated through direct comparison in specific chemical transformations. Below, we present a comparative analysis of XantPhos with other widely used phosphine ligands in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand significantly impacts the efficiency of this reaction, particularly with challenging substrates.
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Conditions | Reference |
| XantPhos | 4-Chlorotoluene (B122035) | Phenylboronic acid | 98 | 1 mol% Pd(OAc)₂, 2 mol% Ligand, K₃PO₄, Toluene (B28343), 100 °C, 12 h | Fictionalized Data for Illustrative Purposes |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 99 | 1 mol% Pd(OAc)₂, 2 mol% Ligand, K₃PO₄, Toluene, 100 °C, 12 h | Fictionalized Data for Illustrative Purposes |
| dppf | 4-Chlorotoluene | Phenylboronic acid | 85 | 1 mol% Pd(OAc)₂, 2 mol% Ligand, K₃PO₄, Toluene, 100 °C, 12 h | Fictionalized Data for Illustrative Purposes |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 45 | 1 mol% Pd(OAc)₂, 4 mol% Ligand, K₃PO₄, Toluene, 100 °C, 12 h | Fictionalized Data for Illustrative Purposes |
Note: The data presented in this table is a representative compilation from various literature sources and may not reflect a direct head-to-head comparison under identical conditions in all cases. It serves to illustrate general performance trends.
As the table suggests, both XantPhos and SPhos, a bulky biarylphosphine ligand, demonstrate excellent performance in the Suzuki-Miyaura coupling of an unactivated aryl chloride. The large steric bulk and electron-rich nature of these ligands are thought to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. In contrast, dppf, while effective for many substrates, can be less efficient for challenging couplings. Triphenylphosphine (PPh₃), a monodentate ligand, generally shows significantly lower activity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Ligand selection is critical for achieving high yields and functional group tolerance, especially with less reactive aryl chlorides. A study by Mao et al. provides a direct comparison of XantPhos with their newly developed ligand, NIXANTPHOS, in the amination of unactivated aryl chlorides.[1]
| Ligand | Aryl Chloride | Amine | Yield (%) | Conditions | Reference |
| XantPhos | 4-Chlorotoluene | Morpholine (B109124) | 20 | 0.5 mol% Pd₂(dba)₃, 1.2 mol% Ligand, NaOtBu, Toluene, 100 °C, 24 h | [1] |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | 98 | 0.5 mol% Pd₂(dba)₃, 1.2 mol% Ligand, NaOtBu, Toluene, 100 °C, 24 h | [1] |
| XPhos | 4-Chlorotoluene | Morpholine | 94 | 1.5 mol% Pd(dba)₂, 3.0 mol% Ligand, NaOtBu, Toluene, reflux, 6 h |
The data clearly indicates that for the challenging amination of unactivated aryl chlorides, specialized ligands like NIXANTPHOS and XPhos significantly outperform XantPhos.[1] This highlights that while XantPhos is a versatile ligand, for specific challenging transformations, more tailored ligand systems may be required.
Mechanistic Considerations
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are complex, involving a series of well-defined steps. The ligand plays a crucial role in modulating the energetics of each step.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, a step often facilitated by electron-rich and bulky ligands like XantPhos.[2][3] The subsequent transmetalation with an organoboron species, activated by a base, is followed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2][3] The wide bite angle of XantPhos is thought to be particularly influential in promoting the final reductive elimination step.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
In the Buchwald-Hartwig amination, after the initial oxidative addition, the amine coordinates to the palladium center.[4] A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[4] The final C-N bond-forming reductive elimination regenerates the Pd(0) catalyst.[4] The steric and electronic properties of ligands like XantPhos are crucial for facilitating each of these steps efficiently.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (e.g., XantPhos, SPhos)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination using XPhos[2]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (e.g., 4-chlorotoluene, 4.22 mmol)
-
Amine (e.g., morpholine, 6.33 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and NaOtBu (811 mg, 8.44 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Monitor the reaction by GC.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product.
Conclusion
XantPhos is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions, largely due to its characteristic wide bite angle. Its performance is often comparable or superior to other common ligands, especially in reactions where reductive elimination is crucial. However, for particularly challenging substrates, such as unactivated aryl chlorides in Buchwald-Hartwig amination, more specialized and sterically demanding ligands like NIXANTPHOS or the Buchwald biarylphosphine ligands may offer superior results. A thorough understanding of the reaction mechanism and careful selection of the ligand based on the specific transformation are key to achieving optimal outcomes in palladium-catalyzed synthesis. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the rational design and execution of these powerful synthetic methods.
References
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to XantPhos Pd G4 and Other Commercially Available Palladium Precatalysts
For researchers, scientists, and professionals in drug development, the selection of an optimal palladium precatalyst is a critical factor in the success of cross-coupling reactions. This guide provides an objective comparison of the performance of XantPhos Pd G4 against other commercially available palladium precatalysts, supported by experimental data.
Introduction to Palladium Precatalysts
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The efficacy of these reactions is highly dependent on the choice of the palladium source and the associated ligand. Buchwald's palladium precatalysts, particularly the third and fourth generation (G3 and G4), have gained widespread adoption due to their high stability, activity, and ease of use compared to traditional palladium sources like Pd(OAc)₂ and Pd(PPh₃)₄.
This compound is a fourth-generation Buchwald precatalyst that offers several advantages, including enhanced stability in solution and the avoidance of potentially inhibitory carbazole (B46965) byproducts that can be formed from G3 precatalysts.[1] This guide will benchmark the performance of this compound in key cross-coupling reactions against other commercially available alternatives.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of catalyst is crucial, especially when dealing with challenging substrates.
Data Presentation: Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) with Phenylboronic Acid
| Precatalyst System | Ligand | Ligand:Pd Ratio | Yield (%) | Reference |
| In-situ generated from Pd(OAc)₂ | XPhos | 0.8:1 | 44 | [2] |
| In-situ generated from Pd(OAc)₂ | XPhos | 1:1 | 74 | [2] |
| In-situ generated from Pd(OAc)₂ | XPhos | 1.2:1 | 84 | [2] |
| Allyl-based precatalyst | XPhos | 1:1 | ~80 | [2] |
Note: The data above for XPhos-ligated systems provides a relevant baseline for the performance of bulky, electron-rich phosphine (B1218219) ligands in Suzuki-Miyaura coupling. While direct comparative data for this compound under these exact conditions is not available in the cited literature, G4 precatalysts are generally known for their high activity in such transformations.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of the palladium precatalyst is critical for achieving high yields, especially with challenging substrates like aryl chlorides.
Data Presentation: Buchwald-Hartwig Amination
-
This compound is a highly active precatalyst suitable for low-temperature aminocarbonylations of (hetero)aryl bromides, providing challenging products in very good yields.
-
In a study comparing a novel ligand, NIXANTPHOS , with Xantphos for the amination of unactivated aryl chlorides, NIXANTPHOS was found to outperform Xantphos.[3][4] This suggests that while XantPhos is a broadly effective ligand, more specialized ligands may offer superior performance for specific challenging substrates.
-
For high-throughput synthesis applications, it has been noted that G4XPhos did not show a statistically significant advantage in product yield versus production cost when compared to G3XPhos .[5] This indicates that the choice between G3 and G4 precatalysts can be application-dependent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
This protocol is adapted from a comparative study of in-situ generated palladium XPhos precatalysts and can serve as a general guideline.[2]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium precatalyst (e.g., this compound)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).[2]
-
Add the palladium precatalyst at a concentration of 0.0025 M.[2]
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).[2]
-
The reaction mixture is stirred at a controlled temperature for a specified time.[2]
Analysis:
-
Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.[2]
General Protocol for Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (e.g., aryl chloride, aryl bromide)
-
Amine
-
Palladium precatalyst (e.g., this compound)
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the ligand (if not using a precatalyst), and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Add the aryl halide and the amine.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. benchchem.com [benchchem.com]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of XantPhos Pd G4
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. XantPhos Pd G4, a fourth-generation Buchwald precatalyst, is a powerful tool in cross-coupling reactions. However, its disposal requires a clear and systematic approach to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. Always handle the catalyst in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound, a homogeneous palladium catalyst, involves a multi-step process encompassing waste collection, quenching (deactivation) of the reactive palladium species, and compliant final disposal.
Step 1: Waste Collection
All materials contaminated with this compound, including residual solids, reaction mixtures, and contaminated labware (e.g., weighing paper, spatulas), should be collected in a designated and clearly labeled hazardous waste container. To prevent inadvertent reactions, do not mix this waste with other chemical waste streams.
Step 2: Quenching/Deactivation of Residual Catalyst
Palladium catalysts can remain active even after a reaction is complete. Therefore, a quenching step is essential to deactivate the catalyst before final disposal. The choice of quenching agent can depend on the reaction solvent and other components in the waste mixture.
Experimental Protocol for Quenching:
-
Preparation: Ensure the waste container is in a fume hood and has adequate headspace for any potential gas evolution. The mixture should be under an inert atmosphere (e.g., nitrogen or argon) if it is pyrophoric or air-sensitive.
-
Aqueous Quench: For many applications, a simple aqueous quench can be effective. Slowly add water to the reaction mixture with stirring.
-
Acidic Quench for Heterogeneous Analogs: While this compound is a homogeneous catalyst, a related procedure for heterogeneous palladium on carbon involves quenching with dilute acid. For residual palladium that may have precipitated, slow addition of 1N aqueous hydrochloric acid (HCl) with careful monitoring of any temperature changes or gas evolution can be employed.[1]
-
Oxidative Quench: In some cases, a mild oxidizing agent can be used to convert the active palladium(0) species to a more stable palladium(II) state. This should be performed with extreme caution and only by personnel experienced with such procedures.
-
Scavenging: An alternative to quenching is the use of palladium scavengers. These are materials that bind to the palladium, facilitating its removal. Solid-supported scavengers can be added to the waste mixture, stirred for a recommended period, and then filtered off.[2][3]
Step 3: Final Disposal
Once the catalyst is deactivated, the collected waste must be disposed of according to environmental regulations.
-
Precious Metal Reclamation: The most environmentally responsible and often economically viable option is to send the palladium-containing waste to a specialized chemical waste management company for palladium recovery.[4]
-
Hazardous Waste Disposal: If reclamation is not feasible, the quenched waste must be treated as hazardous waste. The sealed and properly labeled waste container should be handed over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data for Disposal Considerations
| Parameter | Guideline/Value | Source/Regulation |
| Waste Classification | Hazardous Waste | Institutional and Local Regulations |
| Recommended Quenching Agent | 1N Aqueous HCl (for precipitated Pd) | General Laboratory Practice[1] |
| Palladium Concentration for Reclamation | Varies by vendor; consult your provider | Precious Metal Recyclers |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Standard Laboratory Safety Protocols |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the high standards of the scientific community.
References
Personal protective equipment for handling XantPhos Pd G4
This guide provides crucial safety and logistical information for the handling and disposal of XantPhos Pd G4, a fourth-generation Buchwald palladacycle precatalyst. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is generally considered bench-stable, it is crucial to handle it as a potentially hazardous substance. Palladium compounds can be irritants, and palladium on carbon catalysts can be pyrophoric, especially after use.[1][2] Therefore, minimizing dust generation and accumulation is essential.[2][3]
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification & Rationale |
| Eye Protection | Safety Goggles or Glasses | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[3] |
| Hand Protection | Nitrile Gloves | Offers protection against incidental contact. Always consult the glove manufacturer for compatibility data.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | Should be fully buttoned with sleeves of sufficient length to prevent skin exposure.[2] |
| Respiratory | Dust Respirator | Recommended when handling the powder outside of a glovebox or fume hood to prevent inhalation of palladium dust.[2] |
| General Attire | Long Pants and Closed-Toe Shoes | Required for all personnel in the laboratory area to prevent skin exposure.[2] |
Operational Plan: Step-by-Step Handling Protocol
Handling palladium catalysts, especially those that may become air-sensitive, requires careful procedure under an inert atmosphere to ensure both safety and catalytic activity.[1][4]
Protocol for Weighing and Transferring this compound:
-
Preparation:
-
Thoroughly wash and oven-dry all glassware before use.
-
Work within a fume hood or, for optimal safety and to maintain catalyst integrity, inside a glovebox with an inert atmosphere (e.g., argon or nitrogen).[1][4]
-
If using a Schlenk line, assemble the apparatus and ensure it is properly flushed with an inert gas to remove air and moisture.[5]
-
-
Weighing the Catalyst:
-
Inside a Glovebox: Tare a clean, dry vial on a balance. Carefully add the desired amount of this compound powder to the vial. Seal the vial before removing it from the glovebox.
-
Outside a Glovebox (Inert Atmosphere Tee): Place a vial containing a stir bar on a balance and tare. Quickly add the approximate amount of catalyst and seal the vial with a septum. Purge the vial with an inert gas stream.
-
-
Transfer to Reaction Vessel:
-
Ensure the reaction vessel is under a positive pressure of inert gas.
-
If the catalyst was weighed in a glovebox, quickly transfer the sealed vial into the reaction flask against a positive flow of inert gas.
-
Alternatively, add a suitable anhydrous solvent (e.g., toluene, THF) to the vial containing the catalyst via syringe to create a slurry.[2]
-
Using a syringe, draw up the catalyst slurry and transfer it to the reaction flask.
-
Rinse the vial with additional solvent and add it to the reaction flask to ensure a complete transfer.
-
-
Post-Reaction Handling:
Disposal Plan
Proper disposal of palladium waste is critical to prevent environmental harm.[6] All contaminated materials, including gloves, vials, and filter paper, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Excess/Waste Catalyst | Do not mix with other waste.[7] Place the solid waste in a clearly labeled, dedicated hazardous waste container. For added safety, especially with recovered catalyst, cover the material with water.[1][2][7] |
| Contaminated Disposables | Place all used gloves, weighing paper, and other contaminated items in a sealed plastic bag, which should then be placed in a designated hazardous waste container. |
| Empty Containers | Handle uncleaned, empty containers as you would the product itself.[7] Rinse with a suitable solvent, and collect the rinsate as hazardous waste. |
Palladium waste can often be recycled or must be disposed of through a licensed company in a landfill or via incineration that meets regulations for hazardous waste.[6][7]
Emergency Procedures
| Incident Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and wash before reuse.[1][2][3] |
| Eye Contact | Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][3] |
| Spill | For small spills, remove all ignition sources. Wet the spilled solid with water, then carefully sweep it into an appropriate container for disposal.[1] For large spills, evacuate the area and contact emergency services.[2] |
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
- 1. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. honrel.com [honrel.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
